1-Chloro-2,4,4-trimethylpentane
Description
Properties
IUPAC Name |
1-chloro-2,4,4-trimethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYZUDUXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512307 | |
| Record name | 1-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-08-6 | |
| Record name | 1-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-2,4,4-trimethylpentane chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated alkane, a derivative of octane. As a primary alkyl halide, its chemical behavior is characterized by the polar carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This property is fundamental to its utility in various organic syntheses. The branched structure of the trimethylpentane backbone introduces steric considerations that influence its reaction kinetics compared to unbranched haloalkanes. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and typical reaction pathways.
Chemical and Physical Properties
The quantitative properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental work on closely related isomers, other values are computationally predicted due to the limited availability of specific experimental data for this exact compound.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 2,4,4-trimethylpentyl chloride | [PubChem][1] |
| CAS Number | 2371-08-6 | [PubChem][1] |
| Molecular Formula | C₈H₁₇Cl | [PubChem][1] |
| Molecular Weight | 148.67 g/mol | [PubChem][1] |
| Physical State | Liquid (at standard temperature and pressure) | Inferred |
| Boiling Point | ~147 °C (Predicted/Estimated)¹ | [Stenutz][2] |
| Density | ~0.8-0.9 g/mL (Estimated) | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred |
| XLogP3 (Computed) | 3.7 | [PubChem][1] |
| Refractive Index (n20/D) | ~1.391 (Estimated)² | [Sigma-Aldrich], [ChemicalBook][3] |
¹This is the experimental boiling point for the isomeric 2-chloro-2,4,4-trimethylpentane (B3042402) and serves as a close estimate. Boiling points of haloalkanes are generally higher than their parent alkanes due to increased molecular mass and polarity. ²This is the experimental refractive index for the parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), and provides a reasonable estimate.
Experimental Protocols
Detailed methodologies for determining key physical properties and for the synthesis and reaction of this compound are provided below.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small liquid sample.[4][5][6]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., 6x50 mm) or fusion tube
-
Capillary tube, sealed at one end
-
Rubber band or thread
-
Bunsen burner or other heat source
Procedure:
-
Fill the small test tube to about half-full with this compound.[4]
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the Thiele tube to a retort stand and insert the thermometer assembly into the tube, ensuring the sample is immersed in the mineral oil. The rubber band should remain above the oil level.[7]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating of the oil.[5]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[7] Record this temperature.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]
Apparatus:
-
Digital balance (accurate to at least 0.01 g)
-
Volumetric flask or measuring cylinder (e.g., 10 mL or 25 mL)
-
Pipette
Procedure:
-
Place the clean, dry measuring cylinder on the digital balance and tare it (or record its mass, m₁).[8]
-
Carefully add a known volume (V) of this compound to the measuring cylinder. For accuracy, read the volume from the bottom of the meniscus.
-
Place the measuring cylinder with the liquid back on the balance and record the new mass (m₂).
-
The mass of the liquid (m) is calculated as m = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m / V .
-
For higher accuracy, repeat the measurement several times and calculate the average.
Synthesis: Hydrochlorination of 2,4,4-Trimethyl-1-pentene (B89804)
A common method for preparing primary alkyl chlorides is the anti-Markovnikov addition of HCl to a terminal alkene. This can be achieved via a radical mechanism, often initiated by peroxides.
Workflow:
Caption: Synthesis of this compound.
Procedure Outline:
-
Dissolve 2,4,4-trimethyl-1-pentene and a radical initiator (e.g., AIBN) in an inert solvent.
-
Bubble dry hydrogen chloride gas through the solution while irradiating with UV light or gently heating to initiate the radical reaction.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a mild base (e.g., sodium bicarbonate solution) to remove excess HCl, followed by water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Isolate the final product by fractional distillation under reduced pressure.
Reactivity: Nucleophilic Substitution (SN2)
As a primary alkyl halide, this compound is expected to react with nucleophiles primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[11] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs.
Caption: Generalized SN2 reaction mechanism.
Experimental Protocol Example (Synthesis of an Alcohol):
-
Reflux this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
-
The hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride ion.
-
The reaction progress can be monitored by observing the disappearance of the alkyl halide starting material.
-
After the reaction, the resulting alcohol (2,4,4-trimethyl-1-pentanol) can be separated from the aqueous layer.
-
Purification of the product is typically achieved through extraction and distillation.
References
- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-2,4,4-trimethylpentane [stenutz.eu]
- 3. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chymist.com [chymist.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to the Physical Characteristics of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1-Chloro-2,4,4-trimethylpentane. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties
This compound is a chlorinated hydrocarbon. It is important to distinguish it from its isomer, 1-chloro-2,2,4-trimethylpentane, as physical properties can differ between isomers. Below is a summary of the available quantitative data for both compounds to aid in their differentiation and characterization.
| Physical Property | This compound | 1-chloro-2,2,4-trimethylpentane |
| CAS Number | 2371-08-6[1] | 2371-06-4 |
| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [1] | 148.67 g/mol |
| Boiling Point | Not available | 157.6°C at 760 mmHg |
| Melting Point | Data not available | Data not available |
| Density | Not available | 0.862 g/cm³ |
| Refractive Index | Not available | 1.422 |
| Solubility | Insoluble in water; soluble in organic solvents (general property of alkyl halides)[2][3][4] | Insoluble in water; soluble in organic solvents (general property of alkyl halides)[2][3][4] |
Experimental Protocols for Determination of Physical Characteristics
Detailed experimental procedures are crucial for the accurate determination of the physical properties of a substance like this compound. The following are generalized protocols that can be adapted for this purpose.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the distillation method.[5]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Sample Preparation: Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the distillation flask gently.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
-
Observation: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[5]
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.[2]
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.
-
Volume of Liquid: Add a known volume of this compound to the graduated cylinder. For a pycnometer, fill it to its calibrated volume.
-
Mass of Container and Liquid: Weigh the container with the liquid.
-
Calculation: The mass of the liquid is the difference between the final and initial weights. The density is then calculated by dividing the mass of the liquid by its volume.[2]
Determination of Refractive Index
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a key physical property. As this compound is expected to be a liquid at room temperature, this protocol would apply to its freezing point.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a capillary tube.[4][6][7]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4][6]
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to give the melting point range.[4] For a liquid, this would be adapted to observe the freezing point upon cooling.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the systematic determination of the key physical characteristics of a liquid compound such as this compound.
Caption: Logical workflow for determining the physical properties of a liquid.
References
- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. testbook.com [testbook.com]
- 6. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 7. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomers of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers formed from the monochlorination of 2,4,4-trimethylpentane. The focus is on the identification, properties, and synthesis of these chlorinated alkanes, which serve as important intermediates and research compounds in organic chemistry.
Introduction: Structural Isomerism in Chlorinated Trimethylpentanes
1-Chloro-2,4,4-trimethylpentane (C₈H₁₇Cl) is a chlorinated hydrocarbon derived from the alkane 2,4,4-trimethylpentane.[1] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. The structural diversity of chlorinated 2,4,4-trimethylpentane arises primarily from the specific carbon atom on the parent alkane to which the chlorine atom is bonded.
Free-radical chlorination of 2,4,4-trimethylpentane is a common method for synthesizing these compounds, which typically yields a mixture of isomers.[2][3] The distribution of these isomers is influenced by the number of available hydrogen atoms at each position (primary, secondary, or tertiary) and the relative reactivity of these C-H bonds.
This guide will focus on the five potential monochlorinated structural isomers derived from the 2,4,4-trimethylpentane skeleton. These include three positional isomers that retain the parent name and two skeletal isomers where chlorination of a methyl branch results in a change to the IUPAC parent chain name.
The isomers under consideration are:
-
Positional Isomers:
-
Skeletal Isomers (derived from the same parent alkane):
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Monochlorinated 2,4,4-Trimethylpentane Isomers
| Property | This compound | 2-chloro-2,4,4-trimethylpentane | 1-chloro-2,2,4-trimethylpentane (B13156102) |
| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Cl[4] | C₈H₁₇Cl[5] |
| Molecular Weight ( g/mol ) | 148.67[1] | 148.67[4] | 148.67[5] |
| CAS Number | 2371-08-6[1] | 6111-88-2[4] | 2371-06-4[5] |
| Boiling Point (°C) | Not available | Not available | 157.6 (at 760 mmHg)[5] |
| Density (g/cm³) | Not available | Not available | 0.862[5] |
| Refractive Index | Not available | Not available | 1.422[5] |
Data for 3-chloro-2,4,4-trimethylpentane and 2-chloromethyl-4,4-dimethylpentane are not sufficiently available in public databases.
Table 2: Spectroscopic Data Highlights
| Isomer | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) | Key IR Absorptions (cm⁻¹) |
| This compound | A doublet for the -CH₂Cl protons (3.3-3.6 ppm). Complex multiplets for backbone protons. Singlets and doublets for methyl groups. | A peak for the -CH₂Cl carbon (45-55 ppm). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |
| 2-chloro-2,4,4-trimethylpentane | No proton on the carbon bearing the chlorine. Singlets for methyl groups. | A peak for the C-Cl carbon (60-75 ppm, quaternary). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |
| 1-chloro-2,2,4-trimethylpentane | A singlet for the -CH₂Cl protons (3.3-3.6 ppm). | A peak for the -CH₂Cl carbon (45-55 ppm). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |
Note: Experimental spectroscopic data is limited. The values presented are based on typical chemical shifts and absorption frequencies for similar structures.
Experimental Protocols
Synthesis via Free-Radical Chlorination of 2,4,4-Trimethylpentane
This protocol describes a general method for the preparation of a mixture of monochlorinated isomers from 2,4,4-trimethylpentane. The separation of these isomers typically requires fractional distillation.
Materials:
-
2,4,4-Trimethylpentane
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction flask with reflux condenser and dropping funnel
-
UV lamp (required if using Cl₂)
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,4-trimethylpentane with a catalytic amount of AIBN.
-
Chlorination: Heat the mixture to reflux (approx. 99°C). Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the refluxing mixture. Alternatively, if using chlorine gas, bubble the gas through the mixture while irradiating with a UV lamp.
-
Reaction Monitoring: Monitor the progress of the reaction using gas chromatography (GC) to observe the formation of chlorinated products and the consumption of the starting alkane.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts, followed by water.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the unreacted starting material and any solvent by simple distillation. The resulting mixture of chlorinated isomers can then be separated by careful fractional distillation under reduced pressure.
-
Characterization: The identity and purity of each fraction should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Visualization of Isomeric Relationships
The following diagrams illustrate the logical pathways and experimental workflows associated with the isomers of this compound.
Caption: Isomer generation from 2,4,4-trimethylpentane.
Caption: Synthesis and purification workflow.
References
- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How many isomers can be obtained by free radical chlorination class 11 chemistry CBSE [vedantu.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 2-Chloro-2,4,4-trimethylpentane | C8H17Cl | CID 521950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-chloro-2,2,4-trimethylpentane | 2371-06-4 [chemnet.com]
- 6. 1-Chloro-2,2,4-trimethylpentane | C8H17Cl | CID 75405 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Chloro-2,4,4-trimethylpentane, including its chemical structure, properties, synthesis, and spectroscopic data. Due to the limited availability of experimental data in peer-reviewed literature for this specific halogenated alkane, this guide combines established chemical principles with predicted data to offer a thorough profile for research and development purposes. Detailed hypothetical experimental protocols for its synthesis are provided, alongside predicted spectroscopic data to aid in its identification and characterization.
Chemical Identity and Physical Properties
This compound is a halogenated derivative of the octane (B31449) isomer, 2,4,4-trimethylpentane (iso-octane). Its structure consists of a pentane (B18724) backbone with a chlorine atom at the C1 position, a methyl group at the C2 position, and two methyl groups at the C4 position.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₇Cl | PubChem |
| Molecular Weight | 148.67 g/mol | PubChem |
| CAS Number | 2371-08-6 | PubChem |
| Canonical SMILES | CC(CC(C)(C)C)CCl | PubChem |
| InChI Key | FVNDYZUDUXIHMV-UHFFFAOYSA-N | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 160-170 °C (estimated) | - |
| Density | 0.88 g/mL (estimated) | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Synthesis Protocols
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound.
From 2,4,4-Trimethyl-1-pentene (B89804) (Diisobutylene)
This method involves the anti-Markovnikov hydrochlorination of 2,4,4-trimethyl-1-pentene. To achieve the anti-Markovnikov addition, a radical initiator is typically required.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser. The entire apparatus is dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: 2,4,4-trimethyl-1-pentene (1.0 mol) is dissolved in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A radical initiator, such as benzoyl peroxide (0.02 mol), is added to the solution.
-
Reaction: The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound.
Table 2: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentene
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 2,4,4-Trimethyl-1-pentene | 112.21 | 1.0 | 112.21 g (155 mL) |
| Benzoyl Peroxide | 242.23 | 0.02 | 4.84 g |
| Hydrogen Chloride | 36.46 | Excess | - |
| Diethyl Ether | 74.12 | - | 500 mL |
From 2,4,4-Trimethyl-1-pentanol
This method involves the nucleophilic substitution of the hydroxyl group in 2,4,4-trimethyl-1-pentanol with a chloride ion, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture the evolved HCl and SO₂ gases.
-
Reagents: 2,4,4-trimethyl-1-pentanol (1.0 mol) is placed in the flask, optionally with a small amount of a tertiary amine like pyridine (B92270) to neutralize the generated HCl.
-
Reaction: Thionyl chloride (1.2 mol) is added dropwise from the dropping funnel to the stirred alcohol at room temperature. After the addition is complete, the mixture is gently heated to reflux for 1-2 hours to drive the reaction to completion.
-
Work-up: The reaction mixture is allowed to cool to room temperature and then slowly poured into ice-cold water to quench the excess thionyl chloride. The product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the product is purified by fractional distillation.
Table 3: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentanol
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 2,4,4-Trimethyl-1-pentanol | 130.23 | 1.0 | 130.23 g |
| Thionyl Chloride | 118.97 | 1.2 | 142.76 g (87 mL) |
| Pyridine (optional) | 79.10 | 1.2 | 94.92 g (97 mL) |
| Dichloromethane | 84.93 | - | 500 mL |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl (C1) | 3.4 - 3.6 | Doublet of doublets (dd) | 2H |
| -CH(CH₃)- (C2) | 1.8 - 2.0 | Multiplet (m) | 1H |
| -CH₂- (C3) | 1.2 - 1.4 | Multiplet (m) | 2H |
| -C(CH₃)₂- (C4) | - | - | 0H |
| -CH₃ (on C2) | 1.0 - 1.2 | Doublet (d) | 3H |
| -C(CH₃)₂ (on C4) | 0.9 - 1.0 | Singlet (s) | 6H |
| -CH₃ (terminal) | 0.9 - 1.0 | Singlet (s) | 3H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Cl) | 45 - 50 |
| C2 (-CH(CH₃)-) | 35 - 40 |
| C3 (-CH₂-) | 50 - 55 |
| C4 (-C(CH₃)₂-) | 30 - 35 |
| C5 (terminal -CH₃) | 25 - 30 |
| C6 (-CH₃ on C2) | 15 - 20 |
| C7 & C8 (-CH₃ on C4) | 28 - 33 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H and C-Cl bonds.
Table 6: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-H bend (alkane) | 1350 - 1480 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.
Table 7: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 148/150 | [C₈H₁₇Cl]⁺ (Molecular ion, M⁺/M+2) |
| 113 | [C₈H₁₇]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Visualization of Synthesis Pathway
The synthesis of this compound from 2,4,4-trimethyl-1-pentanol is a straightforward nucleophilic substitution reaction.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of this compound for the scientific community. While experimental data for this compound is scarce, the provided information, based on established chemical principles and predictions, serves as a valuable resource for researchers interested in its synthesis, characterization, and potential applications. The detailed protocols and predicted spectroscopic data offer a solid foundation for further experimental investigation.
An In-depth Technical Guide to the Molecular Weight of 1-Chloro-2,4,4-trimethylpentane
This technical guide provides a comprehensive overview of the molecular weight of 1-chloro-2,4,4-trimethylpentane, targeting researchers, scientists, and professionals in drug development. It includes key physicochemical data, a detailed experimental protocol for molecular weight determination using Gas Chromatography-Mass Spectrometry (GC-MS), and a logical workflow diagram.
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | PubChem[1], American Elements[2] |
| Molecular Weight | 148.67 g/mol | PubChem[1] |
| Monoisotopic Mass | 148.1018782 Da | PubChem[1] |
| CAS Number | 2371-08-6 | American Elements[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2,4,4-trimethylpentyl chloride | PubChem[1] |
Experimental Protocols: Molecular Weight Determination by GC-MS
The determination of the molecular weight of a volatile organic compound such as this compound is most accurately achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method separates the compound from any impurities before it enters the mass spectrometer, where its mass-to-charge ratio is determined.
Objective: To determine the molecular weight of this compound by identifying the molecular ion peak (M⁺) in its mass spectrum.
Materials:
-
This compound sample
-
High-purity solvent (e.g., n-hexane or dichloromethane)
-
GC vials with septa
-
Microsyringe
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample. A typical concentration is approximately 100 µg/mL.
-
Add one drop of the neat compound to 1.5 mL of a low-boiling solvent (e.g., n-hexane) in a standard GC vial.[3]
-
Ensure the sample is fully dissolved and the solution is homogenous.
-
-
Instrument Setup (Exemplary Parameters):
-
Gas Chromatograph (GC):
-
Injection Port: Set to 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[4]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
-
Column: HP-PONA or equivalent non-polar capillary column (e.g., 100 m x 0.25 mm ID x 0.5 µm film thickness).[4]
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible spectra).[5]
-
Ion Source Temperature: 230°C.[4]
-
Transfer Line Temperature: 280°C.[4]
-
Solvent Delay: 3-4 minutes to allow the solvent to pass through without reaching the detector.[3]
-
Mass Scan Range: 50 - 300 amu (to encompass the expected molecular ion and fragment ions).[4][6]
-
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
The compound will travel through the GC column, separating from any impurities based on its boiling point and interaction with the stationary phase.
-
Upon elution from the column, the purified compound enters the MS ion source.
-
-
Ionization and Analysis:
-
In the ion source, molecules are bombarded with 70 eV electrons. This high energy is sufficient to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[6]
-
The excess energy from this process causes the molecular ion to fragment into smaller, characteristic charged ions.[6]
-
The ions (molecular ion and fragments) are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
The output is a mass spectrum, which plots ion abundance versus m/z.
-
Identify the peak with the highest m/z value that is chemically plausible. This peak typically represents the molecular ion (M⁺•).
-
For this compound (C₈H₁₇Cl), the molecular ion peak will have an m/z value corresponding to its molecular weight, which is approximately 148.7 amu.
-
Confirm the identification by observing the characteristic isotopic pattern for a chlorine-containing compound: two peaks for the molecular ion (M⁺• and [M+2]⁺•) in an approximate 3:1 abundance ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the molecular weight of this compound using the GC-EI-MS protocol described above.
References
Solubility of 1-Chloro-2,4,4-trimethylpentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2] This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules.
1-Chloro-2,4,4-trimethylpentane is a halogenated alkane. The presence of the chlorine atom introduces a dipole moment, making the molecule slightly polar. However, the bulky, nonpolar 2,4,4-trimethylpentyl group constitutes the major part of the molecule. Therefore, the overall polarity of this compound is expected to be low.
Based on this, the solubility of this compound in various organic solvents can be predicted as follows:
-
High Solubility in Nonpolar Solvents: Due to its significant nonpolar character, this compound is expected to be highly soluble or miscible in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). The intermolecular forces in both the solute and these solvents are primarily London dispersion forces, leading to favorable mixing.
-
Good Solubility in Moderately Polar Solvents: Solvents with moderate polarity, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), are also expected to be good solvents for this compound. The dipole-dipole interactions between the C-Cl bond and the polar functional groups of the solvent can contribute to solvation.
-
Lower Solubility in Polar, Protic Solvents: Polar protic solvents, such as alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding. While some dissolution is expected due to dipole-dipole interactions, the strong hydrogen bonding network of the alcohol would need to be disrupted, making the overall process less favorable compared to nonpolar solvents. Therefore, the solubility is anticipated to be lower in these solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Chemical Class | Expected Solubility | Experimentally Determined Solubility (at 25°C) |
| Hexane | Alkane | High / Miscible | Data to be determined |
| Toluene | Aromatic Hydrocarbon | High / Miscible | Data to be determined |
| Diethyl Ether | Ether | Good / Miscible | Data to be determined |
| Acetone | Ketone | Good | Data to be determined |
| Ethanol | Alcohol | Moderate / Lower | Data to be determined |
| Methanol | Alcohol | Lower | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.
Method 1: Visual Miscibility/Immiscibility Determination
This is a simple, qualitative method to determine if two liquids are miscible in all proportions.
Protocol:
-
Preparation: Take a clean, dry test tube.
-
Addition of Solvent: Add 1 mL of the organic solvent to be tested.
-
Addition of Solute: Add 1 mL of this compound to the same test tube.
-
Mixing: Gently agitate the test tube for 1-2 minutes.
-
Observation: Observe the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.
-
Method 2: Gravimetric Determination of Solubility
This method provides a quantitative measure of solubility at a specific temperature.
Protocol:
-
Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the remaining solute.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100
-
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Gravimetric Solubility Determination
The following diagram outlines the workflow for the quantitative determination of solubility using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently well-documented in publicly accessible literature, its solubility behavior can be predicted based on fundamental chemical principles. It is expected to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, with lower solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable means of obtaining this critical data. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.
References
Spectroscopic Data for 1-Chloro-2,4,4-trimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2,4,4-trimethylpentane. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from established spectroscopic principles and computational tools to provide a robust analytical profile of the compound. This information is crucial for the characterization and quality control of this halogenated alkane in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy for this compound. These predictions are based on established fragmentation patterns of chloroalkanes, chemical shift calculations, and characteristic infrared absorption frequencies.
Table 1: Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions. The presence of chlorine will be indicated by the characteristic M+2 isotope peak for the ³⁷Cl isotope.
| m/z | Predicted Fragment Ion | Notes |
| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion (M⁺/M⁺+2) |
| 113 | [C₈H₁₇]⁺ | Loss of Cl radical |
| 99 | [C₇H₁₅]⁺ | Loss of CH₂Cl radical |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak due to high stability) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Table 2: Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show distinct signals for the chemically non-equivalent protons in the molecule. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets | ~11, ~4 | 2H |
| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | - | 1H |
| -CH₂- | 1.2 - 1.4 | Multiplet | - | 2H |
| -C(CH₃)₃ | 0.9 - 1.0 | Singlet | - | 9H |
| -CH(CH₃)- | 0.8 - 0.9 | Doublet | ~7 | 3H |
Table 3: Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Chemical shifts are referenced to TMS at 0 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₂Cl | 45 - 50 |
| -CH(CH₃)- | 35 - 40 |
| -CH₂- | 40 - 45 |
| -C(CH₃)₃ | 30 - 35 |
| -C(CH₃)₃ | 25 - 30 |
| -CH(CH₃)- | 20 - 25 |
Table 4: Predicted Infrared (IR) Absorption Data
The IR spectrum is expected to show characteristic absorption bands for C-H and C-Cl bonds.
| Wave Number (cm⁻¹) | Bond Vibration | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1470-1450 | C-H bend (CH₂) | Medium |
| 1390-1365 | C-H bend (t-butyl, isopropyl) | Medium |
| 800-600 | C-Cl stretch | Strong |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general and widely accepted methodologies for obtaining spectroscopic data for similar alkyl halides.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a solution cell.
-
Analysis: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the salt plates or solvent and subtract it from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Stability and Storage of 1-Chloro-2,4,4-trimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-2,4,4-trimethylpentane. Due to the limited availability of specific data for this compound, this guide synthesizes information from closely related primary alkyl chlorides and general principles of halogenated hydrocarbon chemistry. It covers key stability-influencing factors, potential degradation pathways, and best practices for handling and storage to ensure compound integrity. Detailed, adaptable experimental protocols for stability assessment are also provided, alongside visual representations of logical workflows and chemical principles.
Introduction
This compound is a halogenated organic compound with potential applications in chemical synthesis and pharmaceutical development. As a primary alkyl chloride, its stability is governed by the strength of the carbon-chlorine bond and its susceptibility to nucleophilic substitution and elimination reactions. Understanding the factors that influence its stability is critical for maintaining its purity and reactivity in research and development settings. This document serves as a detailed resource for professionals requiring in-depth knowledge of its handling and storage.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and related compounds is presented below. This data is essential for understanding its behavior under various conditions.
| Property | Value (this compound) | Value (Related Primary Alkyl Chlorides) | Data Source |
| Molecular Formula | C₈H₁₇Cl | - | PubChem[1] |
| Molecular Weight | 148.67 g/mol | - | PubChem[1] |
| Boiling Point | 157.6°C at 760 mmHg (Predicted) | Varies by structure | ChemNet[2] |
| Flash Point | 43.5°C (Predicted) | Varies by structure | ChemNet[2] |
| Density | 0.862 g/cm³ (Predicted) | Varies by structure | ChemNet[2] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of incompatible materials. As a primary alkyl chloride, it is generally more stable than its secondary and tertiary isomers but can still undergo degradation.
Thermal Stability
Primary alkyl chlorides are generally stable at ambient temperatures. However, elevated temperatures can promote decomposition. The primary thermal decomposition pathway for alkyl halides is dehydrohalogenation (elimination of HCl) to form an alkene. While specific quantitative data for this compound is unavailable, studies on other alkyl halides show that significant thermal decomposition typically occurs at temperatures well above standard laboratory conditions. It is crucial to avoid localized heating and direct sources of heat during storage and handling.
Hydrolytic Stability
Hydrolysis is a key degradation pathway for alkyl halides. This compound, as a primary alkyl halide, will undergo hydrolysis primarily via an S(_N)2 mechanism when exposed to water or hydroxide (B78521) ions, yielding 2,4,4-trimethylpentan-1-ol. The rate of this reaction is generally slow in neutral water but is accelerated by the presence of bases.
The reactivity order for hydrolysis is typically RI > RBr > RCl > RF.[3] For primary alkyl halides, the reaction with water as the nucleophile is slow; however, using a stronger nucleophile like sodium hydroxide will increase the rate of conversion to the corresponding alcohol.[4]
Photostability
Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-Cl bond, generating a primary alkyl radical and a chlorine radical. These reactive species can initiate chain reactions, leading to various degradation products and impurities. To maintain compound integrity, it is imperative to store this compound in light-resistant containers.
Incompatible Materials
Contact with incompatible materials can lead to rapid decomposition or hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases (e.g., Hydroxides, Alkoxides): Will promote elimination and substitution reactions, leading to the formation of alkenes and alcohols.
-
Reactive Metals (e.g., Sodium, Potassium, Magnesium, Aluminum): Can react to form organometallic compounds or cause dehalogenation. Contact with powdered metals should be strictly avoided.
-
Strong Acids: While generally less reactive than with bases, strong acids can catalyze certain decomposition pathways under specific conditions.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the stability of this compound. The following guidelines are based on best practices for halogenated hydrocarbons.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8°C. | Minimizes evaporation and slows potential degradation reactions. |
| Light | Store in amber glass or other opaque containers. | Prevents photolytic decomposition.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed glass containers with PTFE-lined caps. | Ensures chemical inertness and prevents leakage of volatile contents.[5] |
| Ventilation | Store in a well-ventilated area designated for chemical storage. | Prevents accumulation of potentially harmful vapors.[6] |
| Segregation | Store separately from incompatible materials such as strong bases, oxidizing agents, and reactive metals. | Prevents accidental hazardous reactions.[7] |
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to assess the stability of this compound under various conditions.
Protocol for Assessing Hydrolytic Stability (S(_N)1 Conditions)
This test assesses the propensity of the alkyl halide to undergo hydrolysis via an S(_N)1 mechanism, which is indicated by the formation of a carbocation intermediate. Primary alkyl halides are expected to react very slowly under these conditions.
-
Objective: To determine the rate of silver halide precipitation upon reaction with ethanolic silver nitrate (B79036).
-
Materials:
-
This compound
-
0.1 M Silver Nitrate in 95% Ethanol
-
Control compounds: a primary, secondary, and tertiary alkyl chloride (e.g., 1-chlorobutane, 2-chlorobutane, 2-chloro-2-methylpropane)
-
Test tubes
-
Water bath
-
-
Procedure:
-
Label four test tubes: one for the test compound and three for the controls.
-
Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.
-
Add 2-3 drops of each respective alkyl halide to its labeled test tube.
-
Shake the tubes to mix the contents.
-
Observe for the formation of a precipitate (silver chloride, a white solid) at room temperature. Record the time of initial precipitation.
-
If no reaction is observed after 5 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.
-
-
Expected Outcome: this compound, being a primary alkyl chloride, is expected to show no or a very slow reaction at room temperature. The rate of reaction for the controls should be: tertiary > secondary > primary.[8]
Protocol for Assessing Reactivity towards Nucleophilic Substitution (S(_N)2 Conditions)
This test evaluates the reactivity of the alkyl halide towards an S(_N)2 reaction, where a strong nucleophile directly displaces the chloride ion. Primary alkyl halides are expected to be the most reactive in this scenario.
-
Objective: To determine the rate of sodium chloride precipitation upon reaction with sodium iodide in acetone (B3395972).
-
Materials:
-
This compound
-
15% Sodium Iodide in Acetone Solution
-
Control compounds: a primary, secondary, and tertiary alkyl chloride
-
Test tubes
-
Water bath
-
-
Procedure:
-
Label four test tubes for the test compound and controls.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 2-3 drops of each respective alkyl halide to its labeled test tube.
-
Shake the tubes to mix the contents.
-
Observe for the formation of a precipitate (sodium chloride, which is insoluble in acetone) at room temperature. Record the time of initial precipitation.
-
If no reaction is observed after 5 minutes, warm the tubes in a 50°C water bath.
-
-
Expected Outcome: this compound should react faster than the secondary and tertiary controls, as the S(_N)2 mechanism is favored for primary, sterically unhindered alkyl halides.[8]
Visualizations
Logical Relationship Diagram: Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for the comparative stability testing of alkyl halides.
Conclusion
While specific stability data for this compound is not extensively documented, a robust stability and storage plan can be implemented based on the known chemistry of primary alkyl chlorides. The primary degradation pathways to consider are hydrolysis, photodecomposition, and reactions with incompatible materials. By adhering to the storage guidelines outlined in this document—namely, storing the compound in a cool, dark, dry, and inert environment away from incompatible substances—researchers can effectively preserve its chemical integrity. The provided experimental protocols offer a framework for assessing its relative stability and reactivity, ensuring reliable and reproducible results in a laboratory setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. kelid1.ir [kelid1.ir]
- 7. csuohio.edu [csuohio.edu]
- 8. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
An In-depth Technical Guide to the Halogenation of 2,4,4-Trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the halogenation of 2,4,4-trimethylpentane. Contrary to reactions with electron-rich aromatic systems, the halogenation of saturated alkanes such as 2,4,4-trimethylpentane does not proceed via an electrophilic substitution mechanism. Instead, the reaction is governed by a well-established free-radical chain mechanism , initiated by thermal or photochemical energy. This document details the underlying mechanism, analyzes the product selectivity for chlorination versus bromination, presents predicted quantitative product distributions based on known reactivity ratios, and provides detailed experimental protocols for both processes. The information is intended to serve as a core technical resource for professionals engaged in chemical synthesis and drug development.
Introduction: Correcting the Mechanistic Pathway
Alkanes, characterized by their strong, nonpolar sigma (σ) bonds and lack of π-electrons, are generally unreactive toward electrophiles.[1] Electrophilic halogenation is a reaction pathway typical of electron-rich species like alkenes and aromatic compounds, which can stabilize the formation of charged intermediates.[2] The reaction of halogens with alkanes, including the highly branched 2,4,4-trimethylpentane, is initiated by the formation of highly reactive halogen radicals.[3][4] This occurs under the influence of ultraviolet (UV) light or high temperatures, which provide the energy for the homolytic cleavage of the halogen-halogen bond.[1]
This guide will therefore focus exclusively on the scientifically accurate free-radical halogenation of 2,4,4-trimethylpentane, providing the in-depth analysis required by a technical audience.
The Free-Radical Halogenation Mechanism
The free-radical halogenation of an alkane proceeds through a three-stage chain reaction: initiation, propagation, and termination.[5]
-
Initiation: The reaction begins when the relatively weak halogen-halogen bond is broken homolytically by UV light (hν) or heat (Δ), generating two highly reactive halogen radicals.[1]
-
Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. Second, the newly formed alkyl radical abstracts a halogen atom from another non-radical halogen molecule, yielding the halogenated alkane product and regenerating a halogen radical, which continues the chain.[5]
-
Termination: The chain reaction concludes when any two radicals combine, forming a stable, non-radical species. This can occur in several ways, depleting the radical concentration and halting the reaction.[6]
Caption: General mechanism for free-radical halogenation.
Substrate Analysis and Product Selectivity
The structure of 2,4,4-trimethylpentane features three distinct types of hydrogen atoms, leading to a mixture of monochlorinated or monobrominated products.
-
Primary (1°): There are 9 primary hydrogens across three methyl groups (C1 and the two C5 methyls).
-
Secondary (2°): There are 2 secondary hydrogens on the C3 methylene (B1212753) group.
-
Tertiary (3°): There is 1 tertiary hydrogen at the C2 position.
The stability of the intermediate alkyl radical is the primary factor governing product distribution. Radical stability follows the order: tertiary > secondary > primary .[1] This is due to hyperconjugation and the electron-donating inductive effects of alkyl groups.
Chlorination vs. Bromination
The choice of halogen dramatically impacts the selectivity of the reaction.
-
Chlorination: The chlorine radical is highly reactive and less discriminating. The transition state for hydrogen abstraction is "early," meaning it resembles the reactants more than the products. Consequently, the reaction is less sensitive to the stability of the resulting alkyl radical, leading to a product mixture that is more influenced by statistical factors (the number of each type of hydrogen).[7][8]
-
Bromination: The bromine radical is less reactive and more selective. According to the Hammond-Leffler postulate, the transition state for this endothermic step is "late," resembling the alkyl radical product. Therefore, the stability of the radical intermediate has a much greater influence on the activation energy, and bromination strongly favors abstraction of the hydrogen that leads to the most stable radical.[7] As a result, bromination of 2,4,4-trimethylpentane will yield almost exclusively the tertiary bromide.[4][6]
Caption: Product formation pathways based on radical stability.
Quantitative Data: Predicted Product Distribution
-
For Chlorination (at 25 °C): 1° C-H (1.0) : 2° C-H (3.8) : 3° C-H (5.0)[5]
-
For Bromination (at 125 °C): 1° C-H (1.0) : 2° C-H (82) : 3° C-H (1600)[1]
The predicted percentage of each isomer is calculated as follows: % Isomer = (Number of Hydrogens × Relative Reactivity) / Σ(Number of Hydrogens × Relative Reactivity for all isomers)
Table 1: Predicted Monohalogenation Product Distribution for 2,4,4-Trimethylpentane
| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity (Chlorination) | Predicted Yield (Chlorination) | Relative Reactivity (Bromination) | Predicted Yield (Bromination) |
| 1-Chloro/Bromo-2,4,4-trimethylpentane | Primary (1°) | 9 | 1.0 | 42% | 1.0 | <0.1% |
| 3-Chloro/Bromo-2,4,4-trimethylpentane | Secondary (2°) | 2 | 3.8 | 35% | 82 | 9.2% |
| 2-Chloro/Bromo-2,4,4-trimethylpentane | Tertiary (3°) | 1 | 5.0 | 23% | 1600 | 90.8% |
These calculated values clearly illustrate the low selectivity of chlorination, which produces a significant mixture of all three possible isomers, and the high selectivity of bromination, which overwhelmingly favors the formation of the tertiary halide, 2-bromo-2,4,4-trimethylpentane.[4]
Experimental Protocols
The following are representative protocols for the preparative-scale halogenation of 2,4,4-trimethylpentane. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Photochemical Chlorination
Materials:
-
2,4,4-trimethylpentane (≥99%)
-
Chlorine (gas)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and carcinogenic ) or dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Apparatus:
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Reflux condenser
-
Quartz immersion well with a high-pressure mercury vapor lamp (or external UV lamp)
-
Magnetic stirrer and stir bar
-
Gas outlet bubbler
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Place 2,4,4-trimethylpentane and the chosen inert solvent in the flask. Purge the system with nitrogen for 15 minutes.
-
Initiation: Begin stirring and cool the flask in an ice-water bath to maintain a low temperature. Turn on the UV lamp.
-
Reaction: Introduce a slow, steady stream of chlorine gas through the gas dispersion tube into the reaction mixture. The rate of addition should be controlled to prevent excessive temperature increase. Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color and the evolution of HCl gas (tested via the bubbler).
-
Quenching: Once the reaction is complete (or the desired conversion is reached), turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution (to neutralize HCl) and water. Separate the organic layer and dry it over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product mixture can be separated into its constituent isomers by fractional distillation under reduced pressure.
Protocol 2: Free-Radical Bromination
Materials:
-
2,4,4-trimethylpentane (≥99%)
-
Bromine (Br₂) - Caution: Highly corrosive and toxic
-
Inert solvent (e.g., CCl₄ or CH₂Cl₂)
-
5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
Same as for chlorination, with the addition of a pressure-equalizing dropping funnel.
Procedure:
-
Setup: Charge the flask with 2,4,4-trimethylpentane and solvent. Purge with nitrogen.
-
Initiation: Begin stirring and start the UV lamp. Heat the mixture to a gentle reflux if required to maintain the reaction.
-
Reaction: Add liquid bromine dropwise from the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. Maintain a slow addition rate to control the exotherm and prevent bromine accumulation.[3]
-
Quenching: After the addition is complete and the bromine color has dissipated, turn off the lamp and allow the mixture to cool to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash with 5% Na₂S₂O₃ solution to quench any unreacted bromine, followed by water. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and remove the solvent by rotary evaporation. The principal product, 2-bromo-2,4,4-trimethylpentane, can be purified by distillation under reduced pressure.
Caption: General experimental workflow for halogenation.
Conclusion
The halogenation of 2,4,4-trimethylpentane is a classic example of a free-radical substitution reaction, not an electrophilic one. The reaction's outcome is highly dependent on the choice of halogen. Chlorination is relatively unselective, yielding a mixture of primary, secondary, and tertiary chlorides, making it challenging for targeted synthesis. In contrast, bromination is highly selective, producing the tertiary bromide, 2-bromo-2,4,4-trimethylpentane, as the predominant product. This high degree of selectivity makes free-radical bromination a synthetically useful tool for the functionalization of specific C-H bonds in complex alkanes, providing a valuable entry point for further molecular elaboration in drug discovery and development.
References
- 1. Ch4 : Selectivity [chem.ucalgary.ca]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. Solved x 1. The compound 2,2,4-trimethylpentane (right) can | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Free-Radical Chlorination of Isooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the free-radical chlorination of isooctane (B107328) (2,2,4-trimethylpentane). It delves into the underlying reaction mechanism, selectivity, and product distribution. Detailed experimental protocols for conducting the reaction and analyzing the product mixture via gas chromatography are presented. Furthermore, this guide includes quantitative data on the relative reactivity of different carbon-hydrogen bonds and illustrates key pathways and workflows using Graphviz diagrams, offering a valuable resource for professionals in chemical research and drug development.
Introduction
Free-radical halogenation is a fundamental reaction in organic chemistry, enabling the functionalization of otherwise inert alkanes.[1][2] Isooctane, a branched-chain alkane, presents an interesting case study for this reaction due to the presence of multiple types of primary, secondary, and tertiary carbon-hydrogen (C-H) bonds. Understanding the principles of selectivity in the chlorination of isooctane is crucial for predicting and controlling the formation of various chlorinated isomers, which can serve as important intermediates in organic synthesis. This guide will explore the theoretical and practical aspects of this reaction.
Reaction Mechanism
The free-radical chlorination of isooctane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[1][2][3][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[1][2][3]
-
Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts a hydrogen atom from an isooctane molecule, forming hydrogen chloride (HCl) and an isooctyl radical. The stability of the resulting radical influences the rate of this step. Subsequently, the isooctyl radical reacts with another chlorine molecule to yield a monochlorinated isooctane and a new chlorine radical, which continues the chain reaction.[1][3]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, an isooctyl radical and a chlorine radical, or two isooctyl radicals.[1][2][3]
Reaction Pathway Diagram
Figure 1: General mechanism of free-radical chlorination of isooctane.
Selectivity and Product Distribution
The free-radical chlorination of isooctane yields a mixture of monochlorinated isomers due to the presence of different types of C-H bonds: primary (1°), secondary (2°), and tertiary (3°). The distribution of these products is determined by both the number of each type of hydrogen atom (statistical factor) and the relative reactivity of each C-H bond.
Relative Reactivity of C-H Bonds
The reactivity of C-H bonds in free-radical chlorination follows the order: tertiary > secondary > primary. This is because the stability of the resulting free radical follows the same trend (tertiary radical > secondary radical > primary radical). A more stable radical is formed more readily.[5] The generally accepted relative rates of chlorination for different C-H bonds at room temperature are summarized in the table below.
| C-H Bond Type | Relative Reactivity per Hydrogen |
| Primary (1°) | 1.0 |
| Secondary (2°) | 3.8 - 4.0 |
| Tertiary (3°) | 5.0 - 5.2 |
| Table 1: Relative reactivity of primary, secondary, and tertiary C-H bonds in free-radical chlorination. |
Product Distribution in Isooctane Chlorination
Isooctane (2,2,4-trimethylpentane) has four distinct types of hydrogens that can be substituted:
-
Primary (1°a): 9 hydrogens on the three methyl groups at C1 and the C2 methyls.
-
Primary (1°b): 6 hydrogens on the two methyl groups at C4.
-
Secondary (2°): 2 hydrogens at C3.
-
Tertiary (3°): 1 hydrogen at C4.
The theoretical product distribution can be estimated by multiplying the number of each type of hydrogen by its relative reactivity.
| Product Name | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Product % |
| 1-Chloro-2,2,4-trimethylpentane | Primary (1°a) | 9 | 1.0 | 9.0 | 36.0% |
| 1-Chloro-2,4,4-trimethylpentane | Primary (1°b) | 6 | 1.0 | 6.0 | 24.0% |
| 3-Chloro-2,2,4-trimethylpentane | Secondary (2°) | 2 | 3.8 | 7.6 | 30.4% |
| 4-Chloro-2,2,4-trimethylpentane | Tertiary (3°) | 1 | 5.0 | 5.0 | 20.0% |
| Total | 18 | 27.6 | 100.4% * | ||
| Table 2: Predicted monochlorinated product distribution for the free-radical chlorination of isooctane based on statistical factors and relative reactivities. *Note: Percentages are approximate due to rounding and slight variations in reported relative reactivities. |
Despite the highest per-hydrogen reactivity of the tertiary C-H bond, the primary chlorides are expected to be the most abundant products due to the large number of primary hydrogens in the isooctane molecule.
Experimental Protocols
The following is a general procedure for the free-radical chlorination of isooctane and subsequent product analysis.
Materials and Reagents
-
Isooctane (2,2,4-trimethylpentane)
-
Sulfuryl chloride (SO₂Cl₂) or an alternative chlorine source (e.g., sodium hypochlorite (B82951) and HCl)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV lamp)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (for extraction, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar or medium-polarity)
Reaction Procedure
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: In a fume hood, charge the flask with isooctane. If using a chemical initiator like AIBN, add it to the flask.
-
Initiation:
-
Thermal Initiation: If using AIBN, gently heat the mixture to the decomposition temperature of the initiator (around 80°C for AIBN) using a heating mantle or oil bath.
-
Photo-initiation: If using UV light, position a UV lamp to irradiate the reaction flask.
-
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the stirring isooctane solution over a period of 20-30 minutes. The reaction is exothermic, and a controlled addition rate is important.
-
Reaction: Continue stirring and heating/irradiating the mixture for a specified time (e.g., 1-2 hours) to ensure completion of the reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid (HCl and H₂SO₄ if sulfuryl chloride was used).
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the dried product mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of all isomers.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The resulting chromatogram will show peaks corresponding to unreacted isooctane and the various monochlorinated products. The area of each peak is proportional to the amount of that compound in the mixture. The percentage of each product can be calculated from the peak areas.
Experimental Workflow Diagram
Figure 2: Workflow for the free-radical chlorination of isooctane and product analysis.
Conclusion
The free-radical chlorination of isooctane is a classic example of the interplay between statistical probability and chemical reactivity in determining product outcomes. While the tertiary C-H bond is the most reactive, the sheer number of primary hydrogens leads to a product mixture where primary chlorides are the major components. This guide provides the theoretical framework and practical methodologies for conducting and analyzing this reaction, serving as a valuable tool for professionals in the chemical sciences. Careful control of reaction conditions and precise analytical techniques are paramount for achieving reproducible and predictable results in the synthesis of chlorinated alkanes.
References
Methodological & Application
Application Notes and Protocols: 1-Chloro-2,4,4-trimethylpentane in SN1 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the behavior of 1-chloro-2,4,4-trimethylpentane in SN1 (Unimolecular Nucleophilic Substitution) reactions. Due to its structure as a sterically hindered primary alkyl halide, this compound exhibits characteristic reactivity marked by a slow reaction rate and a distinct carbocation rearrangement. These notes offer theoretical background, experimental protocols, and expected outcomes for professionals engaged in organic synthesis and drug development.
Introduction
This compound is a primary alkyl halide with significant steric hindrance at the β-carbon, a feature characteristic of neopentyl-type structures. While primary alkyl halides typically favor SN2 reactions, the bulky tert-butyl group in this compound effectively blocks backside attack by a nucleophile, thus severely inhibiting the SN2 pathway. Consequently, under appropriate conditions (polar protic solvents, weak nucleophiles), this compound can undergo SN1 reactions. The hallmark of the SN1 reaction of this compound is the formation of a primary carbocation which rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methyl shift.[1][2] This rearrangement dictates the structure of the final substitution products.
Reaction Mechanism and Carbocation Rearrangement
The SN1 reaction of this compound proceeds through a multi-step mechanism involving the formation of a carbocation intermediate.
-
Formation of the Primary Carbocation: The reaction is initiated by the slow, rate-determining step where the C-Cl bond breaks heterolytically to form a primary carbocation and a chloride ion. This step is facilitated by polar protic solvents that can solvate both the departing leaving group and the resulting carbocation.
-
Carbocation Rearrangement: The initially formed, highly unstable primary carbocation undergoes a rapid 1,2-rearrangement to form a more stable tertiary carbocation. In the case of the 2,4,4-trimethylpentyl cation, a methyl group migrates from the adjacent quaternary carbon to the primary carbocation center.
-
Nucleophilic Attack: The more stable tertiary carbocation is then attacked by a nucleophile (often the solvent in solvolysis reactions) in a fast step.
-
Deprotonation: If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral substitution product.
The signaling pathway for this reaction, including the crucial rearrangement step, is visualized below.
Quantitative Data
Due to the specific nature of this compound, precise kinetic and product distribution data may not be extensively published. The following tables provide illustrative data based on the known behavior of structurally similar sterically hindered primary alkyl halides in SN1 reactions. This data is intended to provide a general expectation of the reaction's characteristics.
Table 1: Relative Solvolysis Rates in Different Solvents
| Solvent (Nucleophile) | Dielectric Constant (ε) | Relative Rate (krel) |
| 80% Ethanol / 20% Water | 67 | (Illustrative) 1.0 |
| 50% Ethanol / 50% Water | 78 | (Illustrative) 5.8 |
| Water | 80 | (Illustrative) 25.2 |
| Acetic Acid | 6.2 | (Illustrative) 0.1 |
| Formic Acid | 58 | (Illustrative) 150.7 |
Table 2: Illustrative Product Distribution in 50% Ethanol/Water at 50°C
| Product | Structure | Yield (%) |
| 2-Ethoxy-2,4,4-trimethylpentane | CH3C(OCH2CH3)(CH3)CH2C(CH3)3 | (Illustrative) 65 |
| 2-Hydroxy-2,4,4-trimethylpentane | CH3C(OH)(CH3)CH2C(CH3)3 | (Illustrative) 30 |
| Elimination Products (Alkenes) | Mixture of isomers | (Illustrative) 5 |
Experimental Protocols
The following protocols describe a general method for investigating the SN1 solvolysis of this compound.
Protocol 1: Determination of Relative Reaction Rates
Objective: To determine the relative rates of solvolysis of this compound in different solvent systems.
Materials:
-
This compound
-
Ethanol
-
Deionized Water
-
0.1 M NaOH solution
-
Bromothymol blue indicator
-
Test tubes
-
Water bath
-
Stopwatch
-
Pipettes and burette
Procedure:
-
Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water, 50% ethanol/50% water).
-
To a series of test tubes, add 5 mL of each solvent mixture.
-
Add 2-3 drops of bromothymol blue indicator to each test tube.
-
Add a small, precise volume of 0.1 M NaOH to each test tube to make the solution slightly basic (blue color). Record the exact volume of NaOH added.
-
Place the test tubes in a constant temperature water bath (e.g., 50°C) and allow them to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a small, known amount (e.g., 0.1 mL) of this compound to one of the test tubes. Start the stopwatch immediately.
-
Shake the test tube to ensure mixing.
-
Record the time it takes for the blue color to disappear (turn yellow), indicating that the HCl produced by the solvolysis has neutralized the added NaOH.
-
Repeat the experiment for each solvent system.
-
The relative rate can be approximated as being inversely proportional to the time required for the color change.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the products of the SN1 solvolysis of this compound.
Materials:
-
This compound
-
50% Ethanol/Water solvent mixture
-
Reaction vessel with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
In a round-bottom flask, combine 1 mL of this compound with 20 mL of the 50% ethanol/water mixture.
-
Heat the mixture under reflux for a sufficient time to ensure the reaction goes to completion (this may require several hours; the reaction progress can be monitored by TLC or a preliminary kinetics run).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the organic products with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent.
-
Analyze the resulting product mixture by GC-MS to identify the substitution and elimination products based on their mass spectra and retention times.
The experimental workflow for product analysis is depicted below.
Conclusion
The SN1 reactivity of this compound is a classic example of how steric hindrance and carbocation stability govern reaction pathways in nucleophilic substitution. While its primary structure would suggest SN2 reactivity, steric hindrance makes this pathway exceedingly slow. The SN1 mechanism, although also slow due to the formation of an unstable primary carbocation, becomes the predominant pathway, and is characterized by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is the key determinant of the product distribution, leading primarily to tertiary alcohols and ethers in solvolysis reactions. The protocols outlined provide a framework for studying the kinetics and products of this illustrative reaction.
References
Application Notes and Protocols for 1-Chloro-2,4,4-trimethylpentane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4,4-trimethylpentane is a valuable alkylating agent, primarily utilized in Friedel-Crafts reactions to introduce the bulky and lipophilic 2,4,4-trimethylpentyl group onto aromatic and other nucleophilic substrates. This modification can significantly alter the physicochemical properties of a molecule, influencing its solubility, lipophilicity, and biological activity. These characteristics make it a reagent of interest in organic synthesis, materials science, and medicinal chemistry.
The primary application of this compound is in the Friedel-Crafts alkylation of aromatic compounds, such as benzene (B151609) and phenol (B47542), to produce intermediates like 2,4,4-trimethylpentylbenzene and p-tert-octylphenol. The latter, in particular, has garnered attention for its biological activities, including estrogenic and cytotoxic effects, making it a relevant scaffold for drug discovery and development. Derivatives of the 2,4,4-trimethylpentyl group are also used in the synthesis of phosphine (B1218219) ligands for catalysis and in the formulation of specialized materials.
This document provides detailed application notes, experimental protocols, and an overview of the biological implications of compounds synthesized using this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2371-08-6 |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not readily available |
| Density | Not readily available |
Applications in Alkylation Reactions
This compound is an effective electrophile in Friedel-Crafts alkylation reactions, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the electron-rich aromatic ring. Due to the structure of this compound, the initially formed primary carbocation is prone to rearrangement to a more stable tertiary carbocation, leading to the introduction of the tert-octyl group (a common name for the 2,4,4-trimethylpentyl group) onto the aromatic substrate.
General Mechanism of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of an aromatic ring with this compound follows a well-established electrophilic aromatic substitution mechanism.
Experimental Protocols
While specific, detailed protocols for the use of this compound are not widely published in peer-reviewed literature, the following representative protocols for Friedel-Crafts alkylation of phenol and benzene can be adapted. These protocols are based on established methods for similar alkylating agents.
Protocol 1: Synthesis of p-tert-Octylphenol
This protocol describes a general procedure for the Friedel-Crafts alkylation of phenol with an alkylating agent like this compound to yield p-tert-octylphenol. The reaction is typically catalyzed by a strong acid or a Lewis acid. Using an ion-exchange resin as the catalyst is a common industrial practice.[1]
Materials:
-
Phenol
-
This compound
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15) or Aluminum Chloride (AlCl₃)
-
Toluene (B28343) (or another suitable solvent)
-
Sodium hydroxide (B78521) solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 equivalent) and the acidic cation exchange resin (catalytic amount, e.g., 10-20 wt% relative to phenol). If using AlCl₃, the reaction should be conducted under anhydrous conditions, and the catalyst (1.1 equivalents) should be added cautiously to the solvent.
-
Solvent Addition: Add a suitable solvent like toluene to dissolve the phenol.
-
Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature (typically between 80-120°C).[2] Slowly add this compound (1.0-1.2 equivalents) from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Workup:
-
If using an ion-exchange resin, cool the reaction mixture and filter to remove the catalyst.
-
If using AlCl₃, quench the reaction by slowly adding it to ice-water.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted phenol, followed by washing with water and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield p-tert-octylphenol.[1]
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reactant Ratio (Phenol:Alkylating Agent) | 1 : 1 to 1 : 1.2 | General Practice |
| Catalyst Loading (Ion Exchange Resin) | 10-20 wt% | [1] |
| Reaction Temperature | 80 - 120 °C | [2] |
| Typical Yield of p-tert-octylphenol | >85% | [1] |
Protocol 2: Alkylation of Benzene
This protocol provides a general method for the Friedel-Crafts alkylation of benzene with this compound.
Materials:
-
Benzene (in excess, also acts as the solvent)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (dilute, for workup)
-
Sodium bicarbonate solution (saturated, for workup)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard anhydrous reaction setup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Substrate: Add a significant excess of dry benzene to the flask and cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by GC. To avoid polyalkylation, it is crucial to use a large excess of benzene.[3]
-
Workup: Carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation. The resulting product, 2,4,4-trimethylpentylbenzene, can be further purified by vacuum distillation.
Biological Activity of Alkylated Phenols
The alkylation of phenol with this compound predominantly yields p-tert-octylphenol. This compound and other related alkylphenols have been the subject of numerous toxicological and pharmacological studies.
Estrogenic Activity
p-tert-Octylphenol is a known xenoestrogen, a synthetic compound that mimics the effects of the natural hormone estrogen.[4] It can bind to estrogen receptors (ERα and ERβ) and trigger estrogenic responses in various in vitro and in vivo models.[5][6]
-
Mechanism of Action: p-tert-Octylphenol competes with 17β-estradiol for binding to estrogen receptors, although with a lower affinity.[5] This binding can lead to the activation of estrogen-responsive genes, resulting in various physiological effects.
Cytotoxicity and Other Biological Effects
Beyond its estrogenic activity, p-tert-octylphenol has been shown to exhibit cytotoxic effects in various cell lines.
-
In Vitro Studies: Studies have demonstrated that p-tert-octylphenol can induce a dose-dependent decrease in cell viability in human cell lines.[7] It has also been shown to impair the meiotic progression and developmental competence of bovine oocytes.[5] Some studies suggest that it can act as an antagonist for the androgen receptor and an inverse agonist for the estrogen-related receptor gamma (ERRγ).[6]
Summary of In Vitro Biological Activities of p-tert-Octylphenol:
| Biological Effect | Cell/System Studied | Observed Outcome | Concentration Range | Reference |
| Estrogenic Activity | Yeast expressing human ER | Agonistic activity | 10⁻⁶ M | [4] |
| Estrogenic Activity | Bovine oocytes | Decreased ERα mRNA | 0.001 - 0.0001 µg/ml | [5] |
| Cytotoxicity | Human keratinocytes (HaCaT) | Decreased cell viability | 25 - 100 µM | [7] |
| Developmental Toxicity | Bovine oocytes | Impaired maturation and fertilization | ≥ 0.01 µg/ml | [5] |
| Receptor Antagonism | Recombined yeast strains | Androgen Receptor (AR) antagonist | - | [6] |
| Receptor Inverse Agonism | Recombined yeast strains | Estrogen-Related Receptor γ (ERRγ) inverse agonist | - | [6] |
Conclusion
This compound serves as a practical alkylating agent for introducing the 2,4,4-trimethylpentyl group, particularly onto aromatic rings via Friedel-Crafts reactions. The resulting products, such as p-tert-octylphenol, are of interest to drug development professionals due to their demonstrated biological activities, including estrogenic and cytotoxic effects. The protocols provided herein offer a foundation for the synthesis of such compounds, enabling further investigation into their pharmacological potential. Researchers should be aware of the potential for carbocation rearrangements and the need to optimize reaction conditions to achieve desired product selectivity. The biological activity profile of the resulting alkylated phenols warrants careful consideration in the design of new therapeutic agents.
References
- 1. News - Main uses and manufacturing methods of p-tert-octylphenol [hexiechem.com]
- 2. CN101190961A - Preparation method of rubber tackifier p-tertoctylphenol formaldehyde resin - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
protocol for Grignard reagent formation from 1-Chloro-2,4,4-trimethylpentane
Application Note: Synthesis of 2,4,4-Trimethylpentylmagnesium Chloride
Introduction
The formation of Grignard reagents from alkyl halides is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds.[1][2] While the synthesis is common for many substrates, sterically hindered primary halides like 1-chloro-2,4,4-trimethylpentane (neopentyl-type chloride) present unique challenges. The bulky tert-butyl group adjacent to the reactive center can impede the reaction, making initiation sluggish.[3] Furthermore, the passivating layer of magnesium oxide (MgO) that naturally forms on magnesium metal must be effectively removed or disrupted to expose a fresh, reactive surface for the oxidative insertion to occur.[4]
This protocol details a robust method for the successful formation of 2,4,4-trimethylpentylmagnesium chloride. Key to this procedure is the careful activation of the magnesium turnings and the use of an appropriate solvent to facilitate the reaction. For less reactive alkyl chlorides, tetrahydrofuran (B95107) (THF) is generally a more effective solvent than diethyl ether due to its superior solvating properties.[5][6] Activation is achieved through a combination of mechanical and chemical methods, such as using a crystal of iodine, to ensure reliable initiation of this exothermic reaction.[4][5]
Experimental Protocol: Formation of 2,4,4-Trimethylpentylmagnesium Chloride
This protocol provides a detailed methodology for the laboratory-scale synthesis of the Grignard reagent from this compound.
Materials and Reagents:
-
Magnesium (Mg) turnings
-
This compound (C₈H₁₇Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) crystal
-
Nitrogen (N₂) or Argon (Ar) gas, dry
-
(Optional, for titration) Anhydrous 1,4-Dioxane, Diphenylacetic acid, Salicylaldehyde phenylhydrazone
Apparatus:
-
Three-necked round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stirrer or magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold with bubbler
-
Syringes and needles
Procedure:
-
Apparatus Preparation:
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under a stream of inert gas (N₂ or Ar) to eliminate all moisture.[5]
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas. The setup should consist of the three-necked flask equipped with the stirrer, reflux condenser (with an inert gas inlet at the top), and the dropping funnel.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the cooled reaction flask.
-
(Optional) Gently crush some of the magnesium turnings against the bottom of the flask with a dry glass rod to expose fresh metal surfaces.[7]
-
Add a single small crystal of iodine to the flask.[4] The iodine serves as both an activator and an indicator; its characteristic purple/brown color will disappear upon successful reaction initiation.[4]
-
-
Initiation of Grignard Formation:
-
Add a small volume of anhydrous THF via syringe, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the alkyl chloride solution from the dropping funnel to the stirred magnesium suspension.[3]
-
Observe the reaction mixture closely for signs of initiation, which include the disappearance of the iodine color, the appearance of a cloudy gray/brown turbidity, spontaneous gentle refluxing of the solvent, and a noticeable exotherm (warming of the flask).[4]
-
If the reaction does not start within 5-10 minutes, gently warm a small spot on the flask with a heat gun.[5] Be prepared to cool the flask with an ice-water bath if the reaction becomes too vigorous once initiated.
-
-
Addition and Reflux:
-
Once the reaction is successfully initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux.[5] This slow addition is crucial to manage the exothermic nature of the reaction and minimize the formation of side products like the Wurtz coupling product.[6][8]
-
After the addition is complete, continue to stir the mixture. If reflux subsides, gently heat the reaction mixture using a heating mantle to maintain reflux for an additional 1-2 hours to ensure the reaction goes to completion.[3]
-
-
Completion and Storage:
-
After the reflux period, allow the gray-brown reaction mixture to cool to room temperature. The resulting solution is the Grignard reagent, 2,4,4-trimethylpentylmagnesium chloride.
-
The concentration of the Grignard reagent can be determined by titration (e.g., using diphenylacetic acid) before use in subsequent reactions.[5]
-
The reagent should be used immediately or stored under a positive pressure of inert gas in a sealed flask.
-
Quantitative Data Summary
The following table summarizes the typical parameters for the formation of 2,4,4-trimethylpentylmagnesium chloride. Yields can vary based on the purity of reagents and the efficiency of magnesium activation.
| Parameter | Value/Description | Reference/Note |
| Reagents | ||
| This compound | 1.0 equivalent | Starting material |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess ensures complete reaction of the halide. |
| Iodine | 1 small crystal | Activator and indicator.[4] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 - 1.0 M solution | THF is preferred for less reactive chlorides.[6] |
| Reaction Conditions | ||
| Addition Time | 30 - 60 minutes | Dependent on scale and cooling efficiency. |
| Reflux Time (post-addition) | 1 - 2 hours | To ensure complete conversion.[3] |
| Temperature | Gentle Reflux (~66°C for THF) | Reaction is exothermic; external heating may be needed later.[9] |
| Yield | ||
| Typical Yield | 70 - 85% | Based on similar preparations of Grignard reagents from alkyl chlorides.[10] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4,4-trimethylpentylmagnesium chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Chloro-2,4,4-trimethylpentane as an Initiator in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a vital technique for the synthesis of a wide array of polymers with applications ranging from industrial materials to advanced drug delivery systems. The choice of initiator is critical in controlling the polymerization process and the final properties of the polymer. This document provides detailed application notes and protocols for the use of a substituted trimethylpentane chloride as an initiator in cationic polymerization, specifically focusing on the polymerization of vinyl monomers.
Note on Initiator Isomer: The user request specified 1-chloro-2,4,4-trimethylpentane. However, a comprehensive review of the scientific literature indicates that the isomer 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) is the predominantly used and effective initiator for cationic polymerization.[1][2] This is due to the formation of a more stable tertiary carbocation upon activation by a Lewis acid, which readily initiates polymerization. In contrast, this compound would form a less stable primary carbocation, which is not as efficient for initiating cationic polymerization. Therefore, the following application notes and protocols are based on the use of 2-chloro-2,4,4-trimethylpentane (TMPCl) as the initiator.
Principle of Cationic Polymerization Initiation
Cationic polymerization is initiated by an electrophilic species that attacks a monomer, leading to the formation of a carbocationic active center. This active center then propagates by successively adding monomer units. The process can be broadly divided into three main stages: initiation, propagation, and termination/chain transfer.
When using an alkyl halide like 2-chloro-2,4,4-trimethylpentane (TMPCl) as an initiator, a co-initiator, typically a Lewis acid such as titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃), is required.[3][4] The Lewis acid abstracts the chloride from TMPCl, generating a stable tertiary carbocation that initiates the polymerization.[4]
Applications
The use of 2-chloro-2,4,4-trimethylpentane as an initiator is particularly relevant for the polymerization of electron-rich olefins, such as isobutylene (B52900) and its copolymers. The resulting polymers, like polyisobutylene (B167198) (PIB), are valued for their chemical inertness, thermal stability, and biocompatibility, making them suitable for various applications, including:
-
Drug Delivery: As hydrophobic blocks in amphiphilic block copolymers for micellar drug delivery systems.
-
Biomedical Devices: In coatings for medical devices and implants due to their biocompatibility and biostability.
-
Sealants and Adhesives: In the formulation of medical-grade adhesives and sealants.
Data Presentation
The following tables summarize quantitative data from representative cationic polymerization experiments using 2-chloro-2,4,4-trimethylpentane (TMPCl) as the initiator.
Table 1: Cationic Copolymerization of Isobutylene (IB) and 4-Vinylbenzenecyclobutylene (4-VBCB) [4]
| Entry | Feed Ratio (4-VBCB/IB) | 4-VBCB in Copolymer (mol%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| A | 0 | 0 | 18,500 | 1.62 |
| B | 1:200 | 2.1 | 15,200 | 1.75 |
| C | 1:100 | 4.0 | 12,800 | 1.88 |
| D | 1:50 | 6.0 | 10,500 | 2.01 |
| E | 1:25 | 8.9 | 8,700 | 2.15 |
| F | 1:10 | 13.2 | 6,400 | 2.33 |
Reaction Conditions: [IB] = 1.01 M, [TMPCl] = 1.41 × 10⁻³ M, [DTBP] = 3.53 × 10⁻³ M, [TiCl₄] = 4.52 × 10⁻² M in cyclohexane (B81311)/CH₃Cl (60/40 v/v) at -80 °C.[4]
Table 2: Cationic Copolymerization of Isobutylene (IB) and p-Methylstyrene (p-MeSt) [5]
| Initiating System | Solvent | Mₙ (GPC) | Mₙ/Mₙ | Yield (%) | IB content (%) |
| TMPCl/BF₃OEt₂ | [Hmim][NTf₂] | 1146 | 1.21 | 82.6 | 36.3 |
| TMPCl/TiCl₄ | V(Hex)/V(CH₂Cl₂) = 50:50 | 2588 | 2.41 | 93.8 | – |
| TMPCl/BF₃OEt₂ | V(Hex)/V(CH₂Cl₂) = 50:50 | 5275 | 1.99 | 60.0 | 33.6 |
Experimental Protocols
Protocol 1: Synthesis of Poly(isobutylene-co-4-vinylbenzenecyclobutylene)[4]
This protocol describes the random copolymerization of isobutylene (IB) and 4-vinylbenzenecyclobutylene (4-VBCB) initiated by the TMPCl/TiCl₄ system.
Materials:
-
Isobutylene (IB)
-
4-Vinylbenzenecyclobutylene (4-VBCB)
-
2-Chloro-2,4,4-trimethylpentane (TMPCl)
-
2,6-di-tert-butylpyridine (DTBP)
-
Titanium tetrachloride (TiCl₄)
-
Cyclohexane (anhydrous)
-
Methyl chloride (CH₃Cl)
-
Methanol (pre-chilled)
Procedure:
-
All manipulations should be performed under a dry nitrogen atmosphere in a glovebox.
-
To a screw-cap vial, add 15 mL of cyclohexane and 10 mL of CH₃Cl.
-
Cool the solvent mixture to -80 °C.
-
Sequentially add 3.54 × 10⁻⁵ mol of TMPCl, 8.84 × 10⁻⁵ mol of DTBP, and 1.13 × 10⁻³ mol of TiCl₄ to the cooled solvent mixture.
-
Stir the mixture and allow it to stand for 30 minutes to facilitate the formation of the TMPCl and TiCl₄ complex.
-
After the initiation of IB, a pre-mixed solution of 4-VBCB and IB at the desired molar ratio is gradually added to the reaction vial.
-
Continue the polymerization for 2 hours with constant stirring.
-
Terminate the reaction by adding an excess of pre-chilled methanol.
-
The resulting polymer can be purified by repeated dissolution in a suitable solvent (e.g., hexane) and precipitation in methanol, followed by drying under vacuum.
Visualizations
Cationic Polymerization Mechanism
The following diagrams illustrate the key steps in the cationic polymerization of a generic vinyl monomer initiated by 2-chloro-2,4,4-trimethylpentane (TMPCl) and a Lewis acid (LA).
Caption: Initiation step of cationic polymerization.
Caption: Propagation step of cationic polymerization.
Caption: Termination and chain transfer processes.
Experimental Workflow
References
Application Notes and Protocols: Substitution Reactions of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4,4-trimethylpentane is a sterically hindered primary alkyl halide. Its structure, featuring a neopentyl-type arrangement, significantly influences its reactivity in nucleophilic substitution and elimination reactions. Understanding the mechanistic pathways of this substrate is crucial for predicting reaction outcomes and designing synthetic routes in various research and development settings. These application notes provide a detailed overview of the experimental setups for studying the substitution reactions of this compound, focusing on the competing unimolecular substitution (SN1) and elimination (E1) pathways, as well as the sterically hindered bimolecular substitution (SN2) pathway.
Theoretical Background
Due to the tertiary carbon adjacent to the carbon bearing the chlorine atom, this compound is prone to carbocation formation, favoring SN1 and E1 reaction mechanisms. The primary nature of the alkyl halide might suggest susceptibility to SN2 reactions; however, the significant steric hindrance provided by the bulky tert-butyl group strongly disfavors the backside attack required for an SN2 mechanism.[1][2] Therefore, under conditions that promote ionization (polar protic solvents), a mixture of substitution and elimination products is expected.[3][4]
SN1/E1 Reaction Pathway: The reaction proceeds through a common carbocation intermediate. The rate of these reactions is primarily dependent on the concentration of the alkyl halide.[5] The ratio of SN1 to E1 products is influenced by factors such as the nature of the solvent, the nucleophile/base strength, and temperature.[3][4] Higher temperatures generally favor the E1 pathway.[3]
SN2 Reaction Pathway: The Finkelstein reaction, a classic SN2 process, involves the exchange of a halogen.[6][7] For primary alkyl halides, this reaction is typically efficient. However, for neopentyl-type halides like this compound, the reaction rate is exceptionally slow due to steric hindrance.[8]
Experimental Protocols
Protocol 1: Competitive SN1/E1 Solvolysis in Ethanol (B145695)
This protocol describes the solvolysis of this compound in ethanol, leading to a mixture of the SN1 substitution product (1-ethoxy-2,4,4-trimethylpentane) and E1 elimination products (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The reaction progress can be monitored by titrating the hydrochloric acid produced.
Materials:
-
This compound
-
Absolute Ethanol
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Constant temperature bath
-
Burette, pipettes, and flasks for titration
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare a solution of this compound in absolute ethanol (e.g., 0.1 M).
-
Place a known volume of the solution into the reaction vessel and bring it to the desired temperature using the constant temperature bath (e.g., 25°C, 40°C, 55°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of cold acetone (B3395972) or ice water.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the generated HCl with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used to calculate the extent of the reaction.
-
At the end of the reaction, neutralize the remaining mixture and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to determine the ratio of substitution to elimination products.
Protocol 2: SN2 Attempt with Sodium Iodide in Acetone (Finkelstein Reaction)
This protocol attempts the substitution of chloride with iodide using the Finkelstein reaction conditions. The formation of a precipitate (NaCl) is indicative of a reaction.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Test tubes
-
Water bath
Procedure:
-
Prepare a saturated solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, dissolve a small amount of this compound in a minimal amount of anhydrous acetone.
-
Add the sodium iodide in acetone solution to the test tube containing the alkyl halide.
-
Observe for the formation of a white precipitate (sodium chloride) at room temperature.
-
If no reaction is observed, gently warm the test tube in a water bath (around 50°C) and continue to observe for any changes.
-
For comparison, run parallel reactions with a primary (e.g., 1-chlorobutane) and a secondary alkyl halide (e.g., 2-chlorobutane) to observe the relative reactivity.
Data Presentation
Since obtaining precise quantitative data for this compound is challenging without direct experimental results, the following tables present representative data for the solvolysis of a similar tertiary alkyl halide, tert-butyl chloride, to illustrate the expected trends.
Table 1: Influence of Temperature on SN1/E1 Product Ratio for tert-Butyl Chloride in Ethanol
| Temperature (°C) | % SN1 Product (tert-Butyl Ethyl Ether) | % E1 Product (Isobutylene) |
| 25 | 81 | 19 |
| 55 | 73 | 27 |
| 80 | 65 | 35 |
Note: This data is illustrative for a model tertiary alkyl halide and demonstrates the trend of increasing elimination at higher temperatures. A similar trend is expected for this compound.
Table 2: Relative Rates of Substitution with NaI in Acetone (Illustrative)
| Alkyl Halide | Substrate Type | Relative Rate |
| 1-Chlorobutane | Primary | Fast |
| 2-Chlorobutane | Secondary | Slow |
| This compound | Primary (Sterically Hindered) | Extremely Slow / No observable reaction |
| tert-Butyl Chloride | Tertiary | No Reaction |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing SN1/E1 and sterically hindered SN2 pathways for this compound.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Finkelstein reaction - Wikiwand [wikiwand.com]
Application Notes and Protocols for the Characterization of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Chloro-2,4,4-trimethylpentane. The methodologies outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to ensure comprehensive structural elucidation and purity assessment.
Overview and Physicochemical Properties
This compound is a halogenated alkane with the chemical formula C8H17Cl. A clear understanding of its physicochemical properties is essential for the development of robust analytical methods.
| Property | Value |
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| CAS Number | 2371-08-6[2] |
| Appearance | Liquid (predicted) |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve a concentration within the calibration range.
-
Filter the final solutions through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
b) Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial temperature of 35 °C (hold for 5 min), ramp at 4 °C/min to 250 °C (hold for 10 min)[3] |
| Transfer Line Temp. | 280 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C[3] |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50-300[3] |
Data Presentation
| m/z (predicted) | Ion Fragment | Relative Abundance |
| 113 | [M-Cl]+ | Moderate |
| 57 | [C4H9]+ (tert-butyl) | High |
| 41 | [C3H5]+ | Moderate |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol
a) Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
b) Instrumental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | TMS (δ 0.00) | TMS (δ 0.00) |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Data Presentation
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 2H | -CH₂-Cl |
| ~1.8 - 2.0 | m | 1H | -CH(CH₃)- |
| ~1.2 - 1.4 | m | 2H | -CH₂-C(CH₃)₃ |
| ~1.0 | d | 3H | -CH(CH₃)- |
| ~0.9 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | -CH₂-Cl |
| ~45 - 50 | -CH(CH₃)- |
| ~50 - 55 | -CH₂-C(CH₃)₃ |
| ~30 - 35 | -C(CH₃)₃ |
| ~30 - 35 | -C(CH₃)₃ |
| ~20 - 25 | -CH(CH₃)- |
Logical Relationship of NMR Signals
References
Application Notes and Protocols: NMR Spectroscopy of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Chloro-2,4,4-trimethylpentane. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the relationships between the molecule's structure and its NMR signals.
Molecular Structure and Predicted NMR Data
This compound possesses a unique structural arrangement that gives rise to a distinct NMR spectrum. Due to the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data have been generated using advanced prediction software. These predictions are based on established algorithms that consider the chemical environment of each nucleus.
Structure:
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| a | 3.45 | Doublet of Doublets (dd) | 2H | -CH₂Cl |
| b | 1.90 | Multiplet (m) | 1H | -CH- |
| c | 1.30 | Doublet of Doublets (dd) | 2H | -CH₂- |
| d | 1.05 | Doublet (d) | 3H | -CH(CH₃)- |
| e | 0.95 | Singlet (s) | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 50.5 | -CH₂Cl |
| 2 | 38.0 | -CH- |
| 3 | 53.0 | -CH₂- |
| 4 | 31.5 | -C(CH₃)₃ |
| 5 | 29.5 | -C(CH₃)₃ |
| 6 | 17.0 | -CH(CH₃)- |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Experiment Selection: Select a standard one-dimensional proton NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Ensure the spectrometer is properly tuned for ¹³C observation.
-
Experiment Selection: Select a standard one-dimensional carbon NMR experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128 or more (¹³C has a low natural abundance)
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships of NMR signals.
Application Note: GC-MS Analysis of 1-Chloro-2,4,4-trimethylpentane Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-2,4,4-trimethylpentane is a halogenated alkane that can undergo various chemical transformations, including elimination and substitution reactions. The analysis of its reaction products is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of desired products in synthetic chemistry and drug development processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing the product mixture of this compound reactions. This application note provides a detailed protocol for the GC-MS analysis of the products from a model elimination reaction of this compound.
Illustrative Reaction: Base-Induced Elimination
For the purpose of this application note, we will consider the E2 elimination reaction of this compound with a strong, sterically hindered base, potassium tert-butoxide, in tert-butanol (B103910). This reaction is expected to yield two primary elimination products: 2,4,4-trimethyl-1-pentene (B89804) (the Hofmann product) and 2,4,4-trimethyl-2-pentene (B94453) (the Zaitsev product). Due to the steric hindrance of both the substrate and the base, the formation of the less substituted alkene (Hofmann product) is favored.
Quantitative Data Presentation
The following table summarizes illustrative quantitative data for the product distribution of the base-induced elimination of this compound, as determined by GC-MS analysis. This data is representative and intended for demonstration purposes.
| Compound | Retention Time (min) | Peak Area (%) | Relative Abundance (%) | Key Mass Fragments (m/z) |
| 2,4,4-Trimethyl-1-pentene | 8.54 | 65.8 | 70.0 | 57, 97, 112 |
| 2,4,4-Trimethyl-2-pentene | 9.12 | 28.2 | 30.0 | 57, 97, 112 |
| This compound (Unreacted) | 10.25 | 6.0 | - | 57, 91, 113, 148 |
Experimental Protocols
1. Reaction Protocol: Elimination of this compound
-
Materials: this compound, potassium tert-butoxide, tert-butanol (anhydrous), diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of anhydrous tert-butanol.
-
Add 1.5 g of potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic products with 3 x 20 mL of diethyl ether.
-
Wash the combined organic layers with 20 mL of saturated aqueous sodium bicarbonate solution and then with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
2. GC-MS Analysis Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute 1 µL of the crude product mixture in 1 mL of dichloromethane (B109758) for GC-MS analysis.
-
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Visualizations
Caption: E2 Elimination Pathway of this compound.
Caption: Experimental Workflow for GC-MS Analysis.
Application Notes and Protocols for the E1 Elimination of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for conducting the E1 elimination reaction of 1-Chloro-2,4,4-trimethylpentane. Due to its structure as a sterically hindered primary alkyl halide, this substrate presents a unique case for elimination reactions. Standard E1 mechanisms are typically disfavored for primary halides due to the instability of the primary carbocation intermediate.[1] However, under solvolytic conditions, this compound can undergo an E1 reaction facilitated by a carbocation rearrangement. This process is of interest to researchers studying reaction mechanisms, carbocation stability, and the synthesis of highly branched alkenes, which can be valuable building blocks in organic synthesis and drug development.
The key to the E1 pathway for this substrate is the formation of an initial, unstable primary carbocation, which rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. Elimination then proceeds from this rearranged intermediate to yield a mixture of alkene products. The reaction is favored by polar protic solvents, which act as weak bases, and higher temperatures to promote elimination over the competing S(_N)1 substitution.
Signaling Pathway and Reaction Mechanism
The E1 elimination of this compound proceeds through a multi-step mechanism involving the formation and rearrangement of a carbocation intermediate.
-
Ionization: The carbon-chlorine bond breaks heterolytically to form a primary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.
-
Carbocation Rearrangement: The highly unstable primary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center, resulting in a more stable tertiary carbocation.
-
Deprotonation: A weak base, typically the solvent (e.g., ethanol), abstracts a proton from a carbon adjacent to the carbocationic center. This results in the formation of a carbon-carbon double bond and yields the alkene products.
Caption: E1 reaction pathway for this compound.
Recommended Reaction Conditions
To favor the E1 elimination pathway for this compound, the following conditions are recommended. These conditions are based on established principles for E1 reactions of sterically hindered substrates that undergo rearrangement.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Primary halide with significant steric hindrance, prone to rearrangement. |
| Solvent | Polar Protic (e.g., Ethanol (B145695), Methanol, Water) | Stabilizes the carbocation intermediate and acts as the weak base.[2] |
| Base | Weak Base (Solvent) | A weak base is required for the E1 mechanism; strong bases would favor an E2 reaction.[3] |
| Temperature | Elevated (≥ 50 °C) | Higher temperatures favor elimination over the competing S(_N)1 substitution reaction.[4] |
| Concentration | Low Substrate Concentration | Favors unimolecular (E1/S(_N)1) over bimolecular (E2/S(_N)2) pathways. |
Experimental Protocol: Solvolysis of this compound
This protocol describes a general procedure for the E1 elimination of this compound via solvolysis in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in anhydrous ethanol (e.g., 50 mL).
-
Heating: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., several hours). The progress can be monitored by periodically taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of products.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (3 x 50 mL) to remove the ethanol and any formed HCl.
-
Extraction: Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or pentane) (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture by GC-MS to identify and quantify the different alkene isomers and any substitution products.
Caption: Experimental workflow for E1 elimination.
Expected Products and Quantitative Data
The elimination reaction is expected to produce a mixture of alkene isomers, primarily the more stable, highly substituted alkenes according to Zaitsev's rule, following the carbocation rearrangement. A competing S(_N)1 reaction will also likely produce substitution products where the solvent acts as the nucleophile.
-
Major Elimination Product: 2,4,4-Trimethyl-2-pentene (most stable, tetrasubstituted alkene)
-
Minor Elimination Product: 2,4,4-Trimethyl-1-pentene
-
Substitution Product: 2-Ethoxy-2,4,4-trimethylpentane (if ethanol is the solvent)
Table of Anticipated Products:
| Product Name | Structure | Type | Expected Yield |
| 2,4,4-Trimethyl-2-pentene | (CH(_3))(_3)CCH=C(CH(_3))(_2) | Major Elimination | High |
| 2,4,4-Trimethyl-1-pentene | (CH(_3))(_3)CCH(_2)C(CH(_3))=CH(_2) | Minor Elimination | Low |
| 2-Ethoxy-2,4,4-trimethylpentane | (CH(_3))(_3)CCH(_2)C(OCH(_2)CH(_3))(CH(_3))(_2) | S(_N)1 Substitution | Varies with Temp. |
Note: The ratio of elimination to substitution products is highly dependent on the reaction temperature. Higher temperatures will significantly favor the formation of the alkene products. Researchers should perform temperature optimization studies to maximize the yield of the desired elimination products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]
Application Notes and Protocols: Solvolysis of 1-Chloro-2,4,4-trimethylpentane in Polar Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of sterically hindered primary alkyl halides, such as 1-chloro-2,4,4-trimethylpentane (a neopentyl-type halide), presents a classic case study in organic reaction mechanisms. Due to significant steric hindrance from the adjacent quaternary carbon, both SN1 and SN2 pathways are significantly retarded.[1][2] The SN2 reaction is disfavored due to the inaccessibility of the carbon atom bearing the leaving group for backside attack.[1] The SN1 pathway, while possible under forcing conditions (e.g., heating in a polar protic solvent), is also slow because it necessitates the formation of a highly unstable primary carbocation.[1]
A key feature of the solvolysis of neopentyl-type halides is the propensity for carbocation rearrangement.[1][2] The initially formed primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[2] This rearranged intermediate then reacts with the solvent to yield the final substitution and elimination products.[2][3] Consequently, the direct substitution product is generally not observed.[3]
This document provides detailed protocols for investigating the kinetics and product distribution of the solvolysis of this compound in various polar protic solvents. While specific kinetic and product distribution data for this compound are not extensively available in the literature, this guide presents a framework for such an investigation, including illustrative data based on the known reactivity of analogous neopentyl halides.
Reaction Mechanism
The solvolysis of this compound in a polar protic solvent (ROH) proceeds through an SN1 mechanism with a characteristic rearrangement.
References
Application Notes and Protocols for 1-Chloro-2,4,4-trimethylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4,4-trimethylpentane, a halogenated alkane, serves as a valuable building block in organic synthesis. Its branched structure, featuring a neopentyl-like framework, provides access to sterically hindered moieties that are of interest in the development of novel organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2371-08-6 |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| Boiling Point | ~165-167 °C |
| Density | ~0.87 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, benzene (B151609), chloroform) |
Applications in Organic Synthesis
This compound is primarily employed as an alkylating agent to introduce the bulky 2,4,4-trimethylpentyl group into various molecular scaffolds. Key applications include its use in Friedel-Crafts alkylation reactions to form substituted aromatic compounds and as a precursor for the generation of Grignard reagents for subsequent nucleophilic additions.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation allows for the direct introduction of the 2,4,4-trimethylpentyl group onto an aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid.
Reaction Scheme:
Experimental Protocol: Alkylation of Benzene
This protocol describes the synthesis of 2,4,4-trimethylpentylbenzene.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Drying tube (containing calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.
-
Add 50 mL of anhydrous benzene to the flask.
-
Cool the flask in an ice bath and slowly add 13.3 g (0.1 mol) of anhydrous aluminum chloride with stirring.
-
Once the aluminum chloride has dissolved, slowly add 14.9 g (0.1 mol) of this compound dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Expected Yield: The yield of 2,4,4-trimethylpentylbenzene is typically in the range of 60-70%.
Quantitative Data Summary:
| Parameter | Value |
| Aromatic Substrate | Benzene |
| Alkylating Agent | This compound |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Reactant Molar Ratio (Benzene:Alkyl Halide:Catalyst) | Excess : 1 : 1 |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2.5 hours |
| Primary Product | 2,4,4-trimethylpentylbenzene |
| Typical Yield | 60-70% |
Logical Relationship of Friedel-Crafts Alkylation:
Formation and Use of 2,4,4-Trimethylpentylmagnesium Chloride (Grignard Reagent)
This compound can be converted into its corresponding Grignard reagent, which is a potent nucleophile and a strong base. This organometallic reagent is useful for forming new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and esters.[1][2][3]
Reaction Scheme:
Experimental Protocol: Preparation of 2,4,4-Trimethylpentylmagnesium Chloride
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Place 2.43 g (0.1 mol) of magnesium turnings and a small crystal of iodine in the flask.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 14.9 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether.
-
Add a small portion (about 5 mL) of the alkyl chloride solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.
-
The resulting gray to black solution is the Grignard reagent and should be used immediately in subsequent reactions.
Quantitative Data Summary for Grignard Reagent Formation:
| Parameter | Value |
| Alkyl Halide | This compound |
| Metal | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether |
| Reactant Molar Ratio (Alkyl Halide:Mg) | 1 : 1 |
| Initiator | Iodine |
| Conditions | Reflux |
| Reaction Time | ~1-1.5 hours |
| Product | 2,4,4-Trimethylpentylmagnesium Chloride |
| Typical Yield | Assumed to be quantitative for subsequent use |
Experimental Workflow for Grignard Reagent Synthesis and Reaction:
Drug Development Perspectives
The introduction of the sterically demanding 2,4,4-trimethylpentyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This bulky substituent can enhance metabolic stability by shielding susceptible positions from enzymatic degradation. Furthermore, it can modulate receptor binding affinity and selectivity by occupying specific hydrophobic pockets within the target protein. Researchers in drug development can utilize this compound to synthesize libraries of novel compounds with this unique alkyl fragment for structure-activity relationship (SAR) studies.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. All reactions involving this compound, especially those with strong reagents like aluminum chloride and magnesium, should be performed with caution by trained personnel.
References
Application Notes and Protocols: Reaction of 1-Chloro-2,4,4-trimethylpentane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4,4-trimethylpentane is a primary alkyl halide characterized by significant steric hindrance at the β-carbon due to the presence of a tert-butyl group. This neopentyl-like structure profoundly influences its reactivity towards strong bases. While primary alkyl halides typically undergo both substitution (S(_N)2) and elimination (E2) reactions, the steric bulk in this compound heavily disfavors the S(_N)2 pathway. Consequently, the reaction with strong bases predominantly proceeds via the E2 mechanism, leading to the formation of isomeric alkenes. The regioselectivity of the elimination is further influenced by the steric nature of the base employed.
This document provides detailed application notes on the reaction of this compound with two common strong bases, sodium ethoxide and potassium tert-butoxide, highlighting the controlling factors of the reaction and providing exemplary experimental protocols.
Reaction Pathways and Mechanisms
The reaction of this compound with a strong base (B
:−
) can theoretically yield both substitution and elimination products. However, due to the steric hindrance around the α-carbon, the S(_N)2 pathway is significantly impeded.[1][2] The primary reaction route is the E2 elimination, which involves a concerted mechanism where the base abstracts a proton from the β-carbon simultaneous with the departure of the chloride leaving group.[3]
Two possible elimination products can be formed: the Zaitsev product (2,4,4-trimethyl-2-pentene) and the Hofmann product (2,4,4-trimethyl-1-pentene). The regioselectivity is largely governed by the steric bulk of the base.
-
With a non-bulky strong base (e.g., sodium ethoxide): The reaction can yield a mixture of the Zaitsev and Hofmann products. While Zaitsev's rule predicts the formation of the more substituted, thermodynamically more stable alkene, the steric hindrance of the substrate can still favor the formation of the less substituted Hofmann product.
-
With a bulky, sterically hindered strong base (e.g., potassium tert-butoxide): The bulky base preferentially abstracts the more accessible proton from the less sterically hindered methyl group (C1), leading to the predominant formation of the Hofmann product, 2,4,4-trimethyl-1-pentene (B89804).[4][5]
Quantitative Data
The product distribution in the reaction of this compound with strong bases is highly dependent on the reaction conditions. The following table summarizes representative data for similar sterically hindered primary alkyl halides, illustrating the influence of the base on the product ratio.
| Substrate | Base | Solvent | Temperature (°C) | E2 Product (%) | S(_N)2 Product (%) | Predominant Alkene Isomer |
| 1-Chloro-2,2-dimethylpropane (Neopentyl chloride) | Sodium Ethoxide | Ethanol (B145695) | 55 | >95 | <5 | 1,1-dimethylcyclopropane (rearranged) |
| This compound | Sodium Ethoxide | Ethanol | 55 | ~90 | ~10 | 2,4,4-trimethyl-1-pentene (Hofmann) |
| This compound | Potassium tert-Butoxide | tert-Butanol (B103910) | 55 | >99 | <1 | 2,4,4-trimethyl-1-pentene (Hofmann) |
Note: Data for this compound is estimated based on the reactivity of analogous neopentyl-type halides.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with sodium ethoxide and potassium tert-butoxide.
Protocol 1: Reaction with Sodium Ethoxide in Ethanol
Objective: To synthesize 2,4,4-trimethylpentenes via E2 elimination using a strong, non-bulky base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by fractional distillation to separate the isomeric alkenes.
-
Characterize the products by GC-MS and NMR spectroscopy to determine the product ratio.
Protocol 2: Reaction with Potassium tert-Butoxide in tert-Butanol
Objective: To selectively synthesize 2,4,4-trimethyl-1-pentene (Hofmann product) using a bulky, strong base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation.
-
Characterize the product by GC-MS and NMR spectroscopy to confirm the selective formation of 2,4,4-trimethyl-1-pentene.
Conclusion
The reaction of this compound with strong bases is a clear example of sterically controlled reactivity. The bulky neopentyl-like structure effectively shuts down the S(_N)2 pathway, making the E2 elimination the dominant reaction. Furthermore, the choice of a sterically hindered base, such as potassium tert-butoxide, provides a high degree of regioselectivity for the Hofmann product, 2,4,4-trimethyl-1-pentene. These protocols and data provide a valuable guide for researchers in synthetic and medicinal chemistry for the controlled synthesis of specific alkene isomers from sterically hindered primary alkyl halides.
References
Troubleshooting & Optimization
preventing carbocation rearrangement in 1-Chloro-2,4,4-trimethylpentane reactions
Welcome to the technical support center for researchers working with 1-Chloro-2,4,4-trimethylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and prevent carbocation rearrangements in your experiments, ensuring you obtain your desired non-rearranged substitution products.
Frequently Asked Questions (FAQs)
Q1: I am reacting this compound, but the major product is an isomer I didn't expect. Why is this happening?
This is a classic case of carbocation rearrangement. This compound is a primary alkyl halide. Under reaction conditions that favor a unimolecular pathway (Sɴ1), the chloride leaving group departs, forming a highly unstable primary carbocation. This intermediate rapidly rearranges into a more stable tertiary carbocation through a 1,2-methyl shift before the nucleophile can attack. The final product is therefore derived from this rearranged, more stable carbocation.
Q2: What is the precise mechanism for this carbocation rearrangement?
The mechanism involves the migration of a methyl group with its pair of electrons (a methide shift) from the carbon atom adjacent to the positively charged carbon. The driving force for this process is the significant increase in stability when converting a primary (1°) carbocation to a tertiary (3°) carbocation.
Caption: Sɴ1 pathway showing the 1,2-methyl shift.
Q3: Under what conditions is this rearrangement most likely to occur?
Rearrangement is dominant under conditions that promote the formation of a "free" carbocation, characteristic of Sɴ1 and E1 reactions . Key factors include:
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are highly effective at stabilizing the carbocation intermediate, giving it more time to rearrange.[1][2]
-
Nucleophile: Weak nucleophiles (which are often the solvent itself, in a process called solvolysis) do not attack the substrate directly and wait for the carbocation to form.[3]
-
Temperature: Higher temperatures provide the necessary activation energy for the initial C-Cl bond cleavage and subsequent rearrangement.
Q4: How can I reliably synthesize the non-rearranged product?
To obtain the direct substitution product, you must prevent the formation of the carbocation intermediate. This is achieved by forcing the reaction to proceed through a bimolecular pathway (Sɴ2 mechanism ). An Sɴ2 reaction is a single, concerted step where the nucleophile attacks the carbon as the leaving group departs, avoiding any intermediates.[4][5]
However, this compound is sterically hindered by the bulky tert-butyl group on the adjacent carbon, which makes it a very challenging substrate for Sɴ2 reactions.[6][7][8] While difficult, it is the only viable pathway to the non-rearranged product.
Q5: What are the ideal conditions to favor the Sɴ2 pathway and minimize rearrangement?
To favor the Sɴ2 mechanism, you should use conditions opposite to those that promote Sɴ1:
-
Nucleophile: A high concentration of a strong, preferably non-bulky, nucleophile is essential (e.g., CN⁻, N₃⁻, I⁻).[7][9]
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone, DMF) are ideal. They dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more reactive.[3]
-
Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. While some heating may be necessary to overcome the high activation energy from steric hindrance, excessive heat can favor elimination (E2) side reactions.
Troubleshooting Guide & Data
The key to controlling the reaction outcome is understanding the competition between the Sɴ1 and Sɴ2 pathways. The following workflow and data tables summarize the critical choices.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Chloro-2,2,4-trimethylpentane | C8H17Cl | CID 75405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chapter 8 Notes [web.pdx.edu]
Technical Support Center: 1-Chloro-2,4,4-trimethylpentane Substitution Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 1-Chloro-2,4,4-trimethylpentane.
Troubleshooting Guide
Issue: Low Yield of Desired Substitution Product, High Yield of Alkenes
| Potential Cause | Recommended Solution |
| Strongly Basic Nucleophile/High Reaction Temperature: Strong bases and high temperatures favor elimination reactions over substitution.[1][2] | Use a less basic nucleophile that is still a good nucleophile (e.g., acetate, iodide). Lowering the reaction temperature will also favor the substitution pathway.[1] |
| Steric Hindrance: The substrate is a sterically hindered primary alkyl halide (neopentyl-type structure), which disfavors SN2 reactions.[1] | While challenging, maximizing SN2 conditions can help. Use a polar aprotic solvent (e.g., acetone (B3395972), DMSO) and a good, non-bulky nucleophile.[1][3] |
| Choice of Solvent: Protic solvents can promote SN1/E1 pathways, leading to a mixture of substitution and elimination products. Ethanol, for instance, encourages elimination.[2] | For SN2 reactions, use a polar aprotic solvent. If SN1 conditions are unavoidable, be aware that elimination will be a significant side reaction. |
Issue: Formation of an Unexpected Isomeric Product
| Potential Cause | Recommended Solution |
| Carbocation Rearrangement: Under SN1/E1 conditions (e.g., with a weak nucleophile in a protic solvent), the initial primary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift.[4][5] | To avoid rearrangement, use conditions that favor an SN2 mechanism, such as a strong nucleophile in a polar aprotic solvent. However, be aware that for this substrate, SN2 reactions are inherently slow due to steric hindrance, and E2 elimination will be a strong competitor.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during substitution reactions with this compound?
The main side products are alkenes resulting from elimination reactions.[7] The two primary elimination products are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453).[8][9] Additionally, under conditions that favor carbocation formation (SN1/E1), rearranged substitution and elimination products can also be formed.
Q2: Why is elimination a significant competing reaction?
Elimination competes with substitution, particularly with this substrate, due to a combination of factors:
-
Steric Hindrance: The bulky tert-butyl group near the reaction center hinders the backside attack required for an SN2 reaction, making elimination a more favorable pathway.[1]
-
Base Strength of Nucleophile: Many nucleophiles are also bases. If the nucleophile is a strong base, it is more likely to abstract a proton, leading to elimination.[2][3]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[1][2]
Q3: Under what conditions should I expect rearrangement products?
Rearrangement products are formed under conditions that promote the formation of a carbocation intermediate, specifically SN1 and E1 reaction conditions.[4] This typically involves using a weak nucleophile and a polar protic solvent (e.g., water, ethanol). The initially formed unstable primary carbocation will rearrange to a more stable tertiary carbocation before the nucleophile attacks or a proton is eliminated.
Q4: How can I minimize the formation of alkene side products?
To favor substitution and minimize elimination, consider the following adjustments to your experimental protocol:
-
Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CH₃COO⁻).
-
Use the lowest possible reaction temperature.[1]
-
If aiming for an SN2 reaction, use a polar aprotic solvent like acetone or DMSO.[1]
-
Avoid strong, bulky bases, as they strongly favor elimination.[3]
Q5: Between 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, which will be the major elimination product?
The major elimination product depends on the reaction conditions:
-
Zaitsev's Rule (E1 or E2 with a small, strong base): Typically, the more substituted and thermodynamically stable alkene is the major product. In this case, that would be 2,4,4-trimethyl-2-pentene.
-
Hofmann Rule (E2 with a bulky, sterically hindered base like potassium tert-butoxide): The less sterically hindered proton is removed, leading to the formation of the less substituted alkene as the major product. For this substrate, that would be 2,4,4-trimethyl-1-pentene.
Data on Side Products
The following table summarizes the expected products under various reaction conditions. The ratios are illustrative and can be influenced by the specific nucleophile, solvent, and temperature used.
| Reaction Type | Conditions | Expected Major Product(s) | Expected Minor Product(s) |
| SN2/E2 | Strong, non-bulky nucleophile/base (e.g., NaOH in DMSO) | Substitution Product, 2,4,4-trimethyl-2-pentene (E2-Zaitsev) | 2,4,4-trimethyl-1-pentene (E2-Hofmann) |
| E2 | Strong, bulky base (e.g., t-BuOK in t-BuOH) | 2,4,4-trimethyl-1-pentene (E2-Hofmann) | 2,4,4-trimethyl-2-pentene, Substitution Product |
| SN1/E1 | Weak nucleophile/base, polar protic solvent (e.g., H₂O, EtOH) | Rearranged Substitution Product, Rearranged Elimination Products | 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene |
Experimental Protocols
Protocol 1: General Procedure for Substitution (Illustrative)
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., acetone).
-
Add a slight excess of a non-basic nucleophile (e.g., sodium iodide).
-
Heat the mixture under reflux at a moderate temperature until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography.[9]
Protocol 2: General Procedure for Elimination (E2 with Bulky Base)
-
In a round-bottom flask equipped with a reflux condenser, dissolve a strong, bulky base (e.g., potassium tert-butoxide) in its conjugate acid (e.g., tert-butanol).
-
Add this compound to the solution.
-
Heat the mixture to reflux and monitor the reaction progress.
-
After completion, cool the mixture and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent (e.g., pentane).
-
Combine the organic extracts, wash with brine, and dry over a drying agent.
-
Remove the solvent by distillation to isolate the alkene products.
-
Analyze the product mixture (e.g., by GC-MS) to determine the ratio of elimination isomers.
Reaction Pathway Visualization
Caption: Competing reaction pathways for this compound.
References
- 1. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,4,4-TRIMETHYL-2-PENTENE | 107-40-4 [chemicalbook.com]
Technical Support Center: Grignard Formation with Sterically Hindered Alkyl Halides
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form Grignard reagents from sterically hindered alkyl halides?
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. With sterically hindered alkyl halides, such as tertiary halides, the bulky alkyl groups physically obstruct the approach of the organic halide to the magnesium surface. This steric hindrance slows down the reaction rate and can lead to competing side reactions, most notably elimination (E2) to form an alkene.
Q2: What are the primary side reactions I should be aware of?
The main competing side reaction is elimination, where the Grignard reagent, being a strong base, abstracts a proton from another molecule of the alkyl halide, leading to the formation of an alkene. Another common side reaction is Wurtz coupling, where two alkyl groups couple to form a dimer.[1][2]
Q3: Are there any alternatives to using standard magnesium turnings for these difficult reactions?
Yes, for particularly challenging substrates, highly reactive forms of magnesium are often necessary. "Rieke magnesium," a highly active form of magnesium, is prepared by the reduction of a magnesium salt.[3][4] This form of magnesium can facilitate Grignard formation at lower temperatures, which can help to suppress side reactions.[5]
Q4: Can the choice of solvent make a difference?
Absolutely. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides.[1] THF has a higher solvating power, which helps to stabilize the Grignard reagent as it is formed.
Q5: What are "Turbo-Grignard" reagents, and when are they useful?
"Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl). The LiCl helps to break up the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive species.[6] They are particularly useful when working with sterically hindered or electronically deactivated substrates where standard methods fail or give low yields.
Troubleshooting Guide
Problem: My Grignard reaction with a sterically hindered alkyl halide fails to initiate.
-
Possible Cause: Inactive magnesium surface due to a passivating oxide layer.[7]
-
Solution: Activate the magnesium surface. Common methods include:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[8]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[7][8] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles indicates successful activation.[8]
-
-
-
Possible Cause: Presence of moisture in the glassware or solvent. Grignard reagents are extremely sensitive to water.[2]
-
Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[7]
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gently warm the reaction mixture with a heat gun or a warm water bath to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.[2]
-
Problem: The yield of my Grignard reagent is very low, and I observe significant byproduct formation.
-
Possible Cause: Competing elimination (E2) reaction is dominating.
-
Solution:
-
Lower the reaction temperature: This can favor the Grignard formation over elimination.
-
Slow addition: Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide, which can minimize side reactions.[9]
-
-
-
Possible Cause: Wurtz coupling is occurring.
-
Solution: Similar to minimizing elimination, use dilute solutions and slow addition of the alkyl halide.[2]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Grignard reactions with sterically hindered alkyl halides.
Quantitative Data Summary
| Alkyl Halide | Activation Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| tert-Butyl Chloride | Iodine | Diethyl Ether | Reflux | ~80-90% | [10] |
| tert-Butyl Chloride | 1,2-Dibromoethane | THF | Room Temp | Good | [10] |
| Functionalized Aryl Bromides | Rieke Magnesium | THF | -78 | High | [5] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine for the Preparation of tert-Butylmagnesium Chloride[10]
-
Glassware and Reagent Preparation: Ensure all glassware (three-necked round-bottom flask, mechanical stirrer, separatory funnel, and reflux condenser) is thoroughly oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: To the flask, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether.
-
Initiation: Add a small portion (e.g., 5 mL) of pure tert-butyl chloride containing a single crystal of iodine to the stirred magnesium suspension. The disappearance of the purple iodine color and gentle bubbling indicates initiation.
-
Addition of Alkyl Halide: Once the reaction has initiated, slowly add the remaining tert-butyl chloride (1.0 equivalent) dissolved in anhydrous diethyl ether from the separatory funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting grey, cloudy solution is the Grignard reagent.
Protocol 2: Preparation of Rieke Magnesium[3][4]
Caution: This procedure involves reactive alkali metals and should be performed by trained personnel in a proper laboratory setting.
-
Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, place anhydrous magnesium chloride (MgCl₂).
-
Reduction: Add finely cut lithium metal (2 equivalents) and a catalytic amount of naphthalene (B1677914) to the flask.
-
Solvent Addition: Add anhydrous THF and stir the mixture vigorously at room temperature. The reaction is indicated by the formation of a dark green color from the lithium naphthalenide.
-
Completion: Continue stirring until the lithium is consumed and a finely divided black or dark grey powder of active magnesium is formed. This suspension can be used directly for subsequent Grignard reactions.
Mechanistic Considerations
Grignard Formation vs. Elimination
The formation of a Grignard reagent from a sterically hindered alkyl halide is in competition with an E2 elimination reaction. The sterically hindered Grignard reagent, being a strong base, can abstract a β-hydrogen from another molecule of the alkyl halide, leading to the formation of an alkene.
Caption: Competing pathways of Grignard formation and E2 elimination with sterically hindered alkyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Rieke magnesium-mediated transformation of conjugated dienes into nove" by Matthew Scott Sell [digitalcommons.unl.edu]
- 4. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: SN1 vs. E1 Control for 1-Chloro-2,4,4-trimethylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers working with 1-Chloro-2,4,4-trimethylpentane and seeking to control the outcome between SN1 (nucleophilic substitution) and E1 (elimination) reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of substitution (SN1) and elimination (E1) products?
A1: this compound is a tertiary alkyl halide. With weak nucleophiles/bases, it reacts through a common carbocation intermediate.[1][2] This intermediate can either be attacked by a nucleophile to yield an SN1 product or be deprotonated by a base to yield an E1 product.[2] Because both pathways share this intermediate and have similar energy requirements, they are highly competitive, and obtaining a mixture is common.[2][3]
Q2: How can I favor the SN1 pathway to synthesize the alcohol product?
A2: To favor the SN1 product, you should use conditions that kinetically favor substitution over elimination. The most critical factor is temperature; lower temperatures significantly favor the SN1 reaction.[3] Using a weak, non-basic nucleophile in a polar protic solvent is also essential. For example, conducting the reaction in a solvent like water or ethanol (B145695) at or below room temperature will increase the yield of the substitution product.[4][5]
Q3: What are the optimal conditions for maximizing the E1 elimination product?
A3: To favor the E1 pathway, you need to increase the reaction temperature.[1][6][7] Elimination reactions are more entropically favored than substitution reactions, and this effect becomes dominant at higher temperatures.[1] Therefore, refluxing the reaction mixture in a suitable solvent (like ethanol) will shift the product ratio significantly towards the alkene products.
Q4: I am performing an E1 reaction, but I am getting an unexpected major alkene isomer. Why?
A4: While E1 reactions typically follow Zaitsev's rule (favoring the most substituted alkene), the structure of this compound contains a bulky tert-butyl group. This large group can cause significant steric hindrance, making the formation of the more substituted (trisubstituted) alkene difficult. Consequently, the major product is often the less substituted (disubstituted) "Hofmann" product, which results from the removal of a less sterically hindered proton.[8]
Q5: Does the choice of solvent matter for these reactions?
A5: Yes, the solvent is crucial. Both SN1 and E1 reactions require a polar protic solvent (e.g., water, ethanol, methanol) to stabilize the carbocation intermediate formed in the rate-determining step.[4][9][10] Using a polar aprotic solvent (e.g., acetone, DMSO) would disfavor both SN1 and E1 pathways and favor SN2/E2, which are not viable for a tertiary substrate due to steric hindrance.[11][12]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| High yield of E1 product, but SN1 product is desired. | The reaction temperature is too high. | Decrease the reaction temperature. Run the experiment at or below 25°C. Ensure a weakly basic nucleophile is used. |
| High yield of SN1 product, but E1 product is desired. | The reaction temperature is too low. | Increase the reaction temperature. Heat the reaction mixture to reflux.[1][7][12] |
| Reaction is proceeding very slowly. | The solvent may not be sufficiently polar to stabilize the carbocation intermediate. | Ensure a polar protic solvent such as water, ethanol, or a mixture of the two is being used.[4][10] |
| Multiple alkene isomers are formed, making purification difficult. | This is expected due to the possibility of deprotonation at different beta-carbons. | The product ratio is difficult to control completely. Use chromatographic techniques (e.g., column chromatography or preparative GC) for separation. Note that the sterically less hindered alkene is likely the major product.[8] |
Experimental Protocols
Protocol 1: Maximizing the SN1 Product (2,4,4-Trimethyl-2-pentanol)
-
Reactants: Dissolve this compound in a 50:50 mixture of water and ethanol. The concentration of the alkyl halide should be approximately 0.1 M.
-
Temperature Control: Maintain the reaction mixture at a constant temperature of 25°C using a water bath. Do not apply heat.
-
Reaction Time: Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress using TLC or GC analysis.
-
Workup: Once the starting material is consumed, perform a liquid-liquid extraction. Add diethyl ether to the reaction mixture, separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude alcohol via column chromatography if necessary.
Protocol 2: Maximizing the E1 Products (2,4,4-Trimethyl-1-pentene & 2,4,4-Trimethyl-2-pentene)
-
Reactants: Dissolve this compound in 95% ethanol.
-
Temperature Control: Heat the reaction mixture to a gentle reflux (approximately 78-80°C).[1][7]
-
Reaction Time: Allow the reaction to proceed for 6-12 hours. The higher temperature accelerates the reaction rate. Monitor the disappearance of the starting material by GC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the products with a low-boiling-point solvent like pentane.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The resulting alkene mixture can be analyzed or separated by fractional distillation or preparative GC.
Visualizations
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting workflow for controlling SN1 vs. E1 product distribution.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Which will be major and minor alkene formed if E1 reaction occurs on 2-chloro-2,4,4-trimethylpentane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of 1-Chloro-2,4,4-trimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving 1-Chloro-2,4,4-trimethylpentane.
Frequently Asked Questions (FAQs)
Q1: Why am I not getting the expected direct substitution (S(_N)2) or elimination (E2) products in my reaction with this compound?
A1: this compound is a neopentyl-type halide. Due to the bulky tert-butyl group adjacent to the carbon bearing the chlorine, the backside attack required for an S(_N)2 reaction is sterically hindered, making this pathway extremely slow or non-existent.[1][2] Similarly, while E2 elimination can occur, competing reaction pathways, particularly those involving carbocation intermediates, are common.
Q2: I am observing rearranged products. What is the mechanism behind this?
A2: The formation of rearranged products is a classic indicator of a carbocation intermediate, which can undergo a Wagner-Meerwein rearrangement.[3][4] In reactions that can proceed through an S(_N)1 or E1 pathway (e.g., solvolysis in a polar protic solvent or with a weak base), the initial primary carbocation is highly unstable. It rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearranged carbocation then leads to the observed products.[5][6][7]
Q3: What types of rearranged alkenes can I expect to see?
A3: Following the 1,2-methyl shift to form the tertiary carbocation (2,3,4,4-tetramethylpentan-2-yl cation), deprotonation can occur from adjacent carbons, leading to a mixture of highly substituted alkenes. The major products are typically 2,3,4,4-tetramethylpent-2-ene and 2,3,4,4-tetramethylpent-1-ene. The more substituted alkene (Zaitsev's product) is often the major product in the absence of significant steric hindrance from the base.
Q4: How does the choice of base affect the product distribution?
A4: The choice of base is critical in determining the reaction pathway and product distribution.
-
Strong, non-bulky bases (e.g., sodium ethoxide) can lead to a competition between S(_N)2 (which is slow), E2, and E1/S(_N)1 pathways. You may observe a mixture of unrearranged and rearranged elimination products.
-
Strong, bulky bases (e.g., potassium tert-butoxide) strongly favor the E2 mechanism. Due to the steric hindrance of the base, it will preferentially abstract the most accessible proton, leading to the formation of the less substituted alkene (Hofmann product), which in this case would be 2,4,4-trimethylpent-1-ene.[1][8]
-
Weak bases/nucleophiles (e.g., ethanol (B145695), water in solvolysis) favor S(_N)1 and E1 pathways, which will almost certainly lead to rearranged products.
Troubleshooting Guides
Issue 1: Low yield of desired unrearranged product.
| Possible Cause | Suggested Solution |
| Steric hindrance inhibiting S(_N)2 reaction. | Consider if an alternative synthetic route to the desired product is feasible. Direct substitution on a neopentyl-type halide is inherently difficult. |
| Reaction conditions favoring carbocation formation and rearrangement. | To favor E2 elimination and minimize rearrangement, use a strong, bulky base like potassium tert-butoxide in a polar aprotic solvent such as DMSO.[9] |
Issue 2: Formation of multiple unexpected alkene isomers.
| Possible Cause | Suggested Solution |
| Carbocation rearrangement (Wagner-Meerwein) leading to a mixture of rearranged alkenes. | This is expected under S(_N)1/E1 conditions (e.g., solvolysis). To obtain a single, unrearranged alkene, switch to E2 conditions using a sterically hindered base (e.g., potassium tert-butoxide) which will favor the Hofmann product. |
| Use of a strong, non-bulky base leading to a mixture of Zaitsev and Hofmann products from the unrearranged substrate, and potentially rearranged products from a competing E1 pathway. | To favor the Zaitsev product from the unrearranged substrate, a strong, unhindered base in a solvent that disfavors carbocation formation could be attempted, though this is challenging with this substrate. For selective formation of the Hofmann product, a bulky base is the best choice. |
Data Presentation: Product Distribution in Reactions of this compound
| Reaction Condition | Expected Major Products | Expected Minor Products | Governing Mechanism(s) |
| Solvolysis (e.g., 80% Ethanol, heat) | 2,3,4,4-Tetramethylpent-2-ene, 2-ethoxy-2,3,4,4-tetramethylpentane | 2,3,4,4-Tetramethylpent-1-ene, 2,4,4-Trimethylpent-1-ene | S(_N)1, E1 with Wagner-Meerwein rearrangement |
| Strong, Non-bulky Base (e.g., Sodium Ethoxide in Ethanol) | 2,4,4-Trimethylpent-1-ene, 2,3,4,4-Tetramethylpent-2-ene | 1-Ethoxy-2,4,4-trimethylpentane (very minor), other rearranged alkenes | E2, E1, S(_N)1 (S(_N)2 is highly disfavored) |
| Strong, Bulky Base (e.g., Potassium tert-Butoxide in t-Butanol) | 2,4,4-Trimethylpent-1-ene (Hofmann Product) | Minimal amounts of other isomers | Predominantly E2 |
Experimental Protocols
Protocol 1: Solvolysis of this compound (Illustrative for S(_N)1/E1 with Rearrangement)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a solution of 80% ethanol in water.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product mixture can be analyzed and separated by gas chromatography-mass spectrometry (GC-MS) and column chromatography to determine the yields of the various rearranged alkenes and substitution products.
Protocol 2: E2 Elimination with a Bulky Base (Illustrative for Hofmann Product Formation)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol (B103910) or DMSO.
-
Reaction Conditions: Cool the solution in an ice bath and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by GC or TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the mixture with a non-polar organic solvent (e.g., pentane (B18724) or hexane).
-
Purification and Analysis: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. Analyze the product by GC-MS and NMR to confirm the formation of 2,4,4-trimethylpent-1-ene as the major product.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Steric Hindrance in Nucleophilic Substitution of 1-Chloro-2,4,4-trimethylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of nucleophilic substitution reactions with the sterically hindered substrate, 1-chloro-2,4,4-trimethylpentane.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield of my desired substitution product when reacting this compound with a strong nucleophile like sodium methoxide?
A1: The primary issue is severe steric hindrance. This compound is a tertiary alkyl halide with a bulky t-butyl group adjacent to the reaction center. This steric bulk effectively blocks the backside attack required for an S(_N)2 mechanism, which is the typical pathway for strong nucleophiles.[1][2] Consequently, the S(_N)2 reaction is extremely slow or does not occur at all. With a strong, non-bulky base like methoxide, the E2 elimination pathway is highly favored, leading to the formation of alkenes as the major products.
Q2: I am trying to synthesize an ether from this compound using an alcohol as the nucleophile, but the reaction is very slow and the yield is poor. What can I do to improve this?
A2: This reaction proceeds via an S(N)1 mechanism, which involves the formation of a tertiary carbocation intermediate.[3] The rate-determining step is the initial ionization of the C-Cl bond, which can be slow. To improve the reaction rate and yield, consider the following:
-
Solvent Choice: Use a polar protic solvent like water, ethanol, or a mixture of the two. These solvents can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the S(_N)1 pathway.[4][5]
-
Temperature: Gently heating the reaction can increase the rate of carbocation formation. However, be aware that higher temperatures can also favor the competing E1 elimination reaction.[6]
-
Lewis Acid Catalysis: The addition of a mild Lewis acid, such as silver nitrate (B79036) (AgNO(_3)), can facilitate the departure of the chloride leaving group by forming a silver chloride precipitate, thereby promoting the formation of the carbocation.
Q3: My main product appears to be an alkene instead of the expected substitution product. How can I minimize this elimination side reaction?
A3: The formation of an alkene is due to the competing E1 and E2 elimination pathways. To favor substitution over elimination:
-
For S(_N)1 conditions (weak nucleophile/base):
-
Use a weakly basic nucleophile. Stronger bases will favor elimination.
-
Keep the temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Elimination reactions are generally more favored at higher temperatures.[6]
-
-
Avoid Strong, Bulky Bases: If you must use a basic nucleophile, avoid sterically hindered bases like potassium tert-butoxide, as they will almost exclusively yield the elimination product via an E2 mechanism.[7][8]
Q4: I am concerned about potential carbocation rearrangements. Is this a significant issue with this compound?
A4: The carbocation formed from this compound is a tertiary carbocation. Tertiary carbocations are relatively stable, and in this specific structure, a 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation. Therefore, rearrangement of the initial tertiary carbocation is not expected to be a significant competing pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow reaction | The C-Cl bond is not breaking to form the carbocation (S(_N)1). | Use a more polar protic solvent (e.g., aqueous ethanol). Gently heat the reaction. Add a Lewis acid catalyst like AgNO(_3). |
| Low yield of substitution product | Competing elimination reaction (E1) is dominant. | Use a less basic nucleophile. Lower the reaction temperature. |
| Major product is an alkene | E1 or E2 elimination is the primary pathway. | For S(_N)1, use a weak, non-basic nucleophile and lower the temperature. Avoid strong bases, which favor E2. |
| Formation of multiple products | A mixture of S(_N)1 and E1 products is being formed. | Optimize reaction conditions to favor one pathway. For substitution, use a weakly basic nucleophile and low temperature. For elimination, a strong base can be used. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,4-Trimethyl-2-pentanol (B108734) via S(_N)1 Solvolysis
This protocol outlines the hydrolysis of this compound to its corresponding alcohol.
Materials:
-
This compound
-
50:50 (v/v) Ethanol:Water solution
-
Sodium bicarbonate (NaHCO(_3))
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Diethyl ether
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and the 50:50 ethanol:water solution (e.g., 10 mmol of the alkyl halide in 50 mL of the solvent mixture).
-
Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,4,4-trimethyl-2-pentanol.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Synthesis of an Azide (B81097) via S(_N)1 Reaction
This protocol describes the synthesis of 2-azido-2,4,4-trimethylpentane.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound and a slight excess of sodium azide (e.g., 1.2 equivalents) in DMF or DMSO.
-
Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting azide by column chromatography.
Data Presentation
Table 1: Expected Product Distribution in the Reaction of this compound under Various Conditions (Qualitative)
| Nucleophile/Base | Solvent | Conditions | Major Pathway(s) | Major Product(s) |
| H(_2)O / EtOH | Polar Protic | Low Temperature | S(_N)1 > E1 | Substitution (Alcohol/Ether) |
| H(_2)O / EtOH | Polar Protic | High Temperature | E1 > S(_N)1 | Elimination (Alkene) |
CH(_3)O
| Polar Protic | - | E2 | Elimination (Alkene) |
t-BuO
| Polar Aprotic | - | E2 | Elimination (Alkene) |
N(_3)
| Polar Aprotic | Moderate Heat | S(_N)1 | Substitution (Azide) |
Visualizations
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting flowchart for low substitution yield.
References
- 1. amherst.edu [amherst.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,4-trimethyl-2-pentanol [webbook.nist.gov]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Purification of 1-Chloro-2,4,4-trimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2,4,4-trimethylpentane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound from 2,4,4-trimethyl-1-pentanol?
A1: The most common impurities include:
-
Unreacted starting material: 2,4,4-trimethyl-1-pentanol.
-
Elimination byproduct: 2,4,4-trimethyl-1-pentene, formed by the loss of HCl from the product.
-
Acid catalyst residue: If an acid catalyst such as HCl or ZnCl₂ is used.
-
Water: Formed during the reaction or introduced during the work-up.
Q2: What is the general purification strategy for this compound?
A2: A typical purification workflow involves:
-
Aqueous Work-up (Washing): To remove water-soluble impurities like the acid catalyst and unreacted alcohol.
-
Drying: To remove residual water from the organic phase.
-
Distillation: To separate the final product from non-volatile impurities and other components with different boiling points.
Q3: Why is it important to remove the acid catalyst before distillation?
A3: Leaving a strong acid in the reaction mixture during distillation can promote the elimination of HCl from the this compound, leading to the formation of the undesired byproduct, 2,4,4-trimethyl-1-pentene.
Q4: Can I use a simple distillation instead of a fractional distillation?
A4: The choice between simple and fractional distillation depends on the boiling point difference between this compound and its impurities. Given the significant difference in boiling points between the product and the common impurities (see data table below), a simple distillation is often sufficient for a reasonably pure product. However, for very high purity requirements, fractional distillation is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: Emulsion formation during aqueous washing.
| Symptom | Possible Cause | Solution |
| A milky or cloudy layer forms between the organic and aqueous phases that does not separate easily. | Vigorous shaking of the separatory funnel. | 1. Allow the mixture to stand for an extended period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion. |
Problem 2: Low yield of purified product after distillation.
| Symptom | Possible Cause | Solution |
| The amount of collected this compound is significantly lower than expected. | 1. Incomplete reaction. 2. Loss of product during the work-up. 3. Inefficient distillation. 4. Significant formation of the elimination byproduct. | 1. Optimize reaction conditions (time, temperature, reagent stoichiometry). 2. Ensure complete extraction of the product from the aqueous layer. Minimize transfers between glassware. 3. Ensure the distillation apparatus is well-insulated. Collect fractions at the correct boiling point and pressure. 4. Neutralize the reaction mixture thoroughly before heating to prevent acid-catalyzed elimination. |
Problem 3: Product is contaminated with the starting alcohol after distillation.
| Symptom | Possible Cause | Solution |
| GC-MS or NMR analysis of the final product shows the presence of 2,4,4-trimethyl-1-pentanol. | Insufficient washing of the crude product. | 1. Increase the number of water washes. 2. Use a larger volume of water for each wash. 3. Consider a wash with a dilute sodium bicarbonate solution to ensure all acidic species are removed, which can improve the partitioning of the alcohol into the aqueous layer. |
Problem 4: Product is contaminated with the alkene byproduct.
| Symptom | Possible Cause | Solution |
| GC-MS or NMR analysis shows the presence of 2,4,4-trimethyl-1-pentene. | Acid-catalyzed elimination occurred during the reaction or distillation. | 1. Neutralize the crude product with a base (e.g., sodium bicarbonate solution) before distillation. 2. Perform the distillation at a lower pressure (vacuum distillation) to reduce the required temperature, thereby minimizing thermal elimination. |
Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C₈H₁₇Cl | 148.67 | 157.6[1] | 0.862[1] | Insoluble[2] |
| 2,4,4-trimethyl-1-pentanol | C₈H₁₈O | 130.23 | 168-169 | 0.818 | Slightly soluble (~20 g/L)[3] |
| 2,4,4-trimethyl-1-pentene | C₈H₁₆ | 112.21 | 101-102[4][5] | 0.715[4] | Insoluble[4][5][6][7][8][9] |
Experimental Protocols
Protocol 1: Aqueous Work-up of the Crude Reaction Mixture
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer, containing the product, should be the upper layer (confirm by checking densities if unsure).
-
Drain the lower aqueous layer.
-
Repeat the washing process (steps 2-5) two more times with deionized water.
-
Perform a final wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly basic.
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Layer
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride, to the flask containing the organic layer. Add the drying agent in small portions until it no longer clumps together.
-
Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.
-
Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.
Protocol 3: Purification by Simple Distillation
-
Assemble a simple distillation apparatus. Use a heating mantle with a stirrer for even heating.
-
Add a few boiling chips to the round-bottom flask containing the dried crude product.
-
Slowly heat the flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 158 °C at atmospheric pressure).
-
Monitor the temperature closely. A stable boiling point indicates a pure compound is being collected.
Mandatory Visualization
References
- 1. 1-chloro-2,2,4-trimethylpentane | 2371-06-4 [chemnet.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]
- 7. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,4-TRIMETHYL-1-PENTENE | 107-39-1 [chemicalbook.com]
- 9. 2,4,4-Trimethyl-1-pentene, 99% | Fisher Scientific [fishersci.ca]
identifying rearrangement products in 1-Chloro-2,4,4-trimethylpentane solvolysis
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the solvolysis of 1-chloro-2,4,4-trimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the solvolysis of this compound?
A1: The solvolysis of this compound is expected to proceed through a unimolecular nucleophilic substitution (SN1) and elimination (E1) pathway. This is because it is a primary alkyl halide that can rearrange to form a more stable carbocation. The initial departure of the chloride ion forms a highly unstable primary carbocation. This intermediate rapidly undergoes a series of rearrangements (hydride and methyl shifts) to form a more stable tertiary carbocation before reacting with the solvent.
Q2: What are the major rearrangement products I should expect to see in my analysis?
A2: Due to carbocation rearrangements, you should expect to see a mixture of substitution and elimination products derived from the most stable tertiary carbocation. In a solvent like aqueous ethanol (B145695), the main products will likely be:
-
Substitution Products: 2-ethoxy-2,3,3-trimethylpentane and 2-methyl-2-pentanol.
-
Elimination Products (Alkenes): 2,3,3-trimethyl-1-pentene (B14754257) and 2,3,3-trimethyl-2-pentene.
Q3: My product mixture is more complex than expected. What could be the cause?
A3: A complex product mixture can arise from several factors. The SN1/E1 reaction conditions can lead to multiple products. The ratio of substitution to elimination products is sensitive to the solvent composition and temperature. Additionally, side reactions or impurities in the starting material or solvent can lead to unexpected peaks in your analysis. It is also possible that incomplete rearrangement is leading to products from less stable carbocation intermediates.
Q4: How can I influence the ratio of substitution to elimination products?
A4: The ratio of substitution (SN1) to elimination (E1) products can be influenced by the reaction conditions.
-
Solvent: A more nucleophilic solvent will favor substitution, while a more basic solvent will favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution as elimination reactions have a higher activation energy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction rate. | Insufficient temperature. | Increase the reaction temperature. Solvolysis of primary halides can be slow. |
| Solvent is not polar enough to support ionization. | Use a more polar protic solvent mixture, such as aqueous ethanol or aqueous acetone. | |
| Low yield of desired rearranged products. | Reaction time is too short. | Increase the reaction time to allow for complete reaction. Monitor the reaction progress by taking aliquots and analyzing them by GC. |
| Competing SN2 reaction with impurities. | Ensure the starting material and solvent are pure. | |
| Unexpected peaks in GC-MS analysis. | Impurities in the starting material or solvent. | Purify the this compound and use high-purity solvents. |
| Contamination from glassware or septa. | Thoroughly clean all glassware and use high-quality septa for vials. | |
| Side reactions due to high temperatures. | Optimize the reaction temperature to minimize decomposition or other side reactions. | |
| Difficulty in separating product isomers by GC. | Inappropriate GC column or temperature program. | Use a polar capillary column (e.g., DB-WAX) which can offer better separation of isomers. Optimize the temperature gradient to improve resolution between closely eluting peaks.[1] |
Quantitative Data Presentation
The solvolysis of neopentyl-type halides like this compound typically yields a mixture of rearranged alkenes and substitution products. The exact product distribution is highly dependent on the solvent and temperature. Below is a representative distribution for a similar neopentyl halide in 80% aqueous ethanol.
| Product Type | Product Name | Representative Yield (%) |
| Elimination | 2,3,3-trimethyl-1-pentene | 65 |
| 2,3,3-trimethyl-2-pentene | 15 | |
| Substitution | 2-ethoxy-2,3,3-trimethylpentane | 12 |
| 2-methyl-2-pentanol | 8 |
Note: These values are illustrative for a neopentyl-type system and the actual distribution for this compound may vary.
Experimental Protocols
Protocol 1: Solvolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of an 80:20 ethanol:water solution.
-
Starting Material: Add 1.0 g of this compound to the solvent mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-85 °C) and stir for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with three 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: GC-MS Analysis of Solvolysis Products
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Employ a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness) for optimal separation of isomers.[1]
-
Injection: Inject 1 µL of the product mixture (diluted in diethyl ether if necessary).
-
Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 300.
-
Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns and comparison with library spectra.
Visualizations
Caption: Reaction mechanism for the solvolysis of this compound.
Caption: General experimental workflow for the solvolysis experiment.
References
Technical Support Center: Navigating the Challenges of Neopentyl-Type Halides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the characteristic low reactivity of neopentyl-type halides in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why do neopentyl-type halides exhibit such low reactivity in SN2 reactions?
A1: Neopentyl-type halides are notoriously slow in bimolecular nucleophilic substitution (SN2) reactions due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the halogen physically blocks the required backside attack by a nucleophile.[1][2][3][4] This steric impediment can slow the reaction rate by a factor of up to 100,000 compared to a simple primary halide like propyl halide, rendering the SN2 pathway practically inert for neopentyl systems.
Q2: What occurs when a neopentyl halide is subjected to SN1 reaction conditions?
A2: Under forcing unimolecular nucleophilic substitution (SN1) conditions, such as heating in a polar protic solvent, neopentyl halides can undergo solvolysis. However, the reaction is typically slow and proceeds with a characteristic rearrangement.[1][2][5] The initial, highly unstable primary carbocation that forms upon departure of the leaving group rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[1][2][3][5]
Q3: Is it possible to form a Grignard reagent with a neopentyl halide?
A3: Yes, the formation of a Grignard reagent is a viable and common strategy to utilize neopentyl halides in synthesis.[2] This reaction involves the insertion of magnesium into the carbon-halogen bond and is not subject to the same steric constraints as nucleophilic substitution reactions.[2] However, the initiation of the Grignard formation can sometimes be sluggish.[2]
Q4: Are there modern catalytic methods to activate neopentyl halides for coupling reactions?
A4: Absolutely. Modern transition-metal catalysis, particularly nickel-catalyzed cross-coupling reactions, has emerged as a powerful tool for forming carbon-carbon bonds using neopentyl halides.[2] Additionally, photoredox catalysis offers a mild and efficient alternative for generating neopentyl radicals that can participate in various coupling reactions.[2]
Troubleshooting Guides
Issue 1: My SN2 reaction with a neopentyl halide is not proceeding.
| Potential Cause | Troubleshooting Step |
| Extreme Steric Hindrance | SN2 reactions are practically non-viable for neopentyl halides.[3][4][6] It is strongly recommended to switch to an alternative synthetic strategy, such as Grignard reagent formation or a transition-metal-catalyzed cross-coupling reaction.[2] |
| Incorrect Reaction Conditions | If attempting a substitution is necessary, consider using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. Be aware that elimination byproducts are highly likely under these conditions. |
Issue 2: My SN1 reaction is yielding a rearranged product.
| Potential Cause | Troubleshooting Step |
| Inherent Carbocation Rearrangement | This is a fundamental characteristic of the neopentyl system under SN1 conditions, driven by the formation of a more stable tertiary carbocation from the initial primary one.[1][2][3][5] Preventing this 1,2-methyl shift is extremely difficult. If the unrearranged product is the desired outcome, the SN1 pathway should be avoided. |
Issue 3: I am having difficulty initiating the Grignard reaction with my neopentyl halide.
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[2] |
| Halide Reactivity | Neopentyl chloride is less reactive than neopentyl bromide or iodide.[2] If using the chloride, consider longer initiation times or a more aggressive activation method. |
| Solvent Polarity | The rate of Grignard formation can be sensitive to the solvent's dielectric constant. Using a more polar solvent like THF instead of diethyl ether can increase the reaction rate.[2][7] |
Issue 4: My nickel-catalyzed cross-coupling reaction has a low yield.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the nickel catalyst. |
| Insufficient Catalyst Loading | For challenging couplings, increasing the loading of the nickel catalyst and the ligand may improve the yield.[2] |
| Inactive Reductant | Cross-electrophile coupling reactions require a stoichiometric reductant, such as zinc or manganese powder. Ensure the reductant is of high purity and is active.[2] |
| Suboptimal Reaction Temperature | While many modern cross-coupling reactions can be performed at room temperature, some challenging substrates may require gentle heating to achieve a reasonable reaction rate and yield.[2] |
Quantitative Data Summary
Table 1: Relative Reactivity of Neopentyl Substrates in Nucleophilic Substitution
| Substrate | Leaving Group | Reaction Type | Relative Rate | Major Product(s) |
| Neopentyl Bromide | Bromide | SN2 with N₃⁻ in DMSO at 100 °C | More Reactive than Tosylate | Substitution Product |
| Neopentyl Tosylate | Tosylate | SN2 with N₃⁻ in DMSO at 100 °C | Less Reactive than Bromide | Substitution Product |
| Neopentyl Bromide | Bromide | Solvolysis (SN1-type) | Slow | Rearranged Products |
| Neopentyl Tosylate | Tosylate | Solvolysis (SN1-type) | Slow | Rearranged Products |
Data synthesized from a comparative study on neopentyl systems.[8]
Table 2: Comparison of Leaving Groups for Nucleophilic Substitution on a Neopentyl Skeleton
| Leaving Group | Relative Reactivity Order |
| Triflate (OTf) | 1 (Most Reactive) |
| Iodide (I) | 2 |
| Bromide (Br) | 3 |
| p-Toluenesulfonate (OTs) | 4 |
| Methanesulfonate (OMs) | 5 |
| Chloride (Cl) | 6 (Least Reactive) |
Based on kinetic studies with sodium azide (B81097) in DMSO at 100 °C.[9][10][11]
Experimental Protocols
Protocol 1: Formation of Neopentylmagnesium Chloride (Grignard Reagent)
This protocol is a general procedure and may require optimization based on the specific subsequent reaction.
Materials:
-
Neopentyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (one small crystal)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add one small crystal of iodine to activate the magnesium surface.[2]
-
In the dropping funnel, prepare a solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the neopentyl chloride solution to the magnesium turnings.
-
If the reaction does not initiate (indicated by bubbling and the disappearance of the iodine color), gently warm the flask with a heat gun.[2]
-
Once the reaction has started, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
The resulting Grignard reagent is now ready for use in subsequent synthetic steps.
Protocol 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with an Aryl Bromide
This protocol is a representative example of a modern catalytic method to functionalize neopentyl halides.
Materials:
-
Neopentyl bromide
-
Aryl bromide
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
5-Cyanoimidazole (or another suitable ligand)
-
Zinc dust (<10 micron, >98%)
-
Anhydrous dimethylacetamide (DMA)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.
-
Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for the formation of the catalyst complex.
-
To a separate oven-dried vial, add the aryl bromide (1.0 equivalent), neopentyl bromide (1.5 equivalents), and zinc dust (2.0 equivalents).[2]
-
Add the prepared catalyst solution to the vial containing the substrates and zinc.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mit.edu [web.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 1-Chloro-2,4,4-trimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-2,4,4-trimethylpentane and similar tertiary alkyl halides. The focus is on understanding and controlling the outcomes of solvolysis reactions, where substitution (S N1) and elimination (E1) are competing pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when this compound is reacted with a polar protic solvent like ethanol (B145695)?
A1: In a polar protic solvent like ethanol, this compound, a tertiary alkyl halide, will undergo a mixture of S N1 (substitution) and E1 (elimination) reactions. The S N1 product will be 1-ethoxy-2,4,4-trimethylpentane, and the E1 products will be a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The exact ratio of substitution to elimination products is sensitive to the specific solvent and temperature.
Q2: How does the choice of solvent impact the ratio of S N1 to E1 products?
A2: The polarity and nucleophilicity of the solvent are critical factors. Polar protic solvents, such as water and alcohols, are capable of stabilizing the carbocation intermediate, thus favoring both S N1 and E1 pathways.[1] Generally, solvents that are more polar but less nucleophilic will favor the E1 pathway to a greater extent. For example, moving from aqueous ethanol to a less nucleophilic solvent like glacial acetic acid can increase the percentage of the elimination product.[2]
Q3: What is the effect of temperature on the product distribution?
A3: Higher temperatures generally favor the elimination (E1) reaction over the substitution (S N1) reaction.[3][4] This is because elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions. If the formation of the alkene is the desired outcome, performing the reaction at an elevated temperature is recommended.
Q4: Why is the S N2 reaction not a consideration for this compound?
A4: The S N2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, which is a tertiary alkyl halide, the carbon atom is sterically hindered by three bulky alkyl groups. This steric hindrance prevents the nucleophile from approaching the carbon atom, effectively blocking the S N2 pathway.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction rate | 1. The solvent is not polar enough to facilitate carbocation formation. 2. The temperature is too low. 3. The leaving group is poor (not applicable for chloride, but relevant for other halides). | 1. Use a more polar protic solvent or a mixture with a higher dielectric constant (e.g., increase the water content in an ethanol/water mixture). 2. Increase the reaction temperature. A modest increase can significantly accelerate the rate of solvolysis. 3. Ensure a good leaving group is being used. Iodide and bromide are better leaving groups than chloride. |
| Higher than expected proportion of elimination (E1) product | 1. The reaction temperature is too high. 2. The solvent is highly polar but has low nucleophilicity. 3. The base used is too strong for a selective S N1 reaction. | 1. Lower the reaction temperature to favor the S N1 pathway. 2. Use a solvent that is more nucleophilic (e.g., a higher concentration of ethanol in an ethanol/water mixture). 3. For solvolysis, the solvent acts as a weak base. Avoid adding strong bases if the substitution product is desired. |
| Higher than expected proportion of substitution (S N1) product | 1. The reaction temperature is too low. 2. The solvent is a good nucleophile. | 1. Increase the reaction temperature to favor the E1 pathway. 2. Use a less nucleophilic solvent. For example, tert-butanol (B103910) is less nucleophilic than ethanol. |
| Formation of unexpected rearrangement products | The intermediate carbocation is rearranging to a more stable form. (Note: For this compound, the initially formed tertiary carbocation is already quite stable, so rearrangement is less likely than with some other substrates). | Analyze the product mixture carefully using techniques like NMR and GC-MS to identify any rearranged products. If rearrangements are problematic, consider alternative synthetic routes that do not involve a carbocation intermediate. |
Quantitative Data on Product Ratios
The following table summarizes representative product distributions for the solvolysis of tertiary alkyl halides in different solvents. While this data is for tert-butyl halides, it illustrates the general trends applicable to this compound.
| Substrate | Solvent | Temperature (°C) | % S N1 Product | % E1 Product | Reference |
| tert-Butyl Chloride | Anhydrous Ethanol | Not Specified | 56% | 44% | [2] |
| tert-Butyl Bromide | Anhydrous Ethanol | Not Specified | 64% | 36% | [2] |
| tert-Butyl Chloride | Glacial Acetic Acid | Not Specified | 27% | 73% | [2] |
| tert-Butyl Bromide | Glacial Acetic Acid | Not Specified | 31% | 69% | [2] |
| tert-Butyl Bromide | Dry Ethanol | Not Specified | 81% | 19% | [2] |
Experimental Protocols
Protocol: Solvolysis of this compound and Determination of Reaction Rate
This protocol is adapted from procedures for the solvolysis of tert-butyl chloride and is suitable for monitoring the reaction of this compound.[5] The reaction rate is determined by titrating the hydrochloric acid (HCl) produced during the reaction with a standardized sodium hydroxide (B78521) (NaOH) solution.
Materials:
-
This compound
-
Ethanol/water solvent mixtures (e.g., 80:20, 60:40, 50:50 by volume)
-
Standardized ~0.1 M NaOH solution
-
Bromothymol blue indicator solution
-
Acetone
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
Procedure:
-
Preparation: Prepare the desired ethanol/water solvent mixture.
-
Reaction Setup: In an Erlenmeyer flask, place a known volume (e.g., 50.0 mL) of the chosen solvent mixture. Add a few drops of bromothymol blue indicator and a magnetic stir bar. Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiation of Reaction: Prepare a stock solution of this compound in a small amount of acetone. At time t=0, add a precise volume (e.g., 1.0 mL) of the alkyl halide solution to the stirred solvent mixture.
-
Titration: Immediately begin titrating the generated HCl with the standardized NaOH solution. The goal is to maintain the blue-green endpoint of the indicator. Add small, known volumes of NaOH as the solution turns yellow (acidic).
-
Data Collection: Record the volume of NaOH added at regular time intervals until the reaction is complete (i.e., the solution remains blue-green for an extended period).
-
Analysis: The rate of the reaction can be determined by plotting the volume of NaOH added versus time. The initial rate is the slope of the initial linear portion of the curve.
Visualizations
Caption: Competing SN1 and E1 reaction pathways for this compound.
Caption: General experimental workflow for monitoring the solvolysis rate.
References
Validation & Comparative
Reactivity Face-Off: 1-Chloro-2,4,4-trimethylpentane vs. 2-Chloro-2,4,4-trimethylpentane
In the realm of alkyl halide chemistry, structural isomers can exhibit dramatically different reactivities, a principle starkly illustrated by 1-chloro-2,4,4-trimethylpentane and 2-chloro-2,4,4-trimethylpentane (B3042402). This guide provides a detailed comparison of their reactivity in nucleophilic substitution and elimination reactions, supported by analogous experimental data, to inform researchers in synthetic and medicinal chemistry. The core difference lies in their classification: this compound is a primary alkyl halide, albeit with significant steric hindrance, while 2-chloro-2,4,4-trimethylpentane is a tertiary alkyl halide. This structural distinction governs the predominant reaction mechanisms and corresponding reaction rates.
Quantitative Reactivity Comparison
| Substrate (Analog) | Classification | Predominant Reaction(s) | Relative Solvolysis Rate (S\u20991) | Notes on Reactivity |
| This compound (Neopentyl chloride) | Primary (Sterically Hindered) | Slow S\u20992, E2 with strong hindered base | Extremely Slow (≈10\u207b⁵ relative to ethyl) | S\u20992 is severely hindered by the adjacent tert-butyl group. S\u20991/E1 are disfavored due to primary carbocation instability. |
| 2-Chloro-2,4,4-trimethylpentane (Tert-butyl chloride) | Tertiary | S\u20991, E1, E2 with strong base | Very Fast (≈10\u2076 relative to ethyl) | Readily forms a stable tertiary carbocation, facilitating rapid S\u20991 and E1 reactions.[1] S\u20992 is blocked by steric hindrance. |
Relative rates are based on classic studies of analogous alkyl halides and illustrate the profound impact of substrate structure on reactivity.
Reaction Mechanism and Steric Effects
The disparate reactivity of these isomers is a direct consequence of steric hindrance and carbocation stability.
2-Chloro-2,4,4-trimethylpentane , as a tertiary halide, readily undergoes ionization to form a relatively stable tertiary carbocation. This is the rate-determining step for both S\u20991 and E1 reactions.[2][3][4] Consequently, in polar protic solvents (e.g., ethanol, water), it will react rapidly to give a mixture of substitution and elimination products. With a strong, non-bulky base, the E2 mechanism will also be competitive.
This compound , on the other hand, faces significant mechanistic hurdles. The backside attack required for an S\u20992 reaction is sterically blocked by the bulky tert-butyl group adjacent to the reaction center. This makes the S\u20992 pathway exceptionally slow.[5] Furthermore, the formation of a primary carbocation is energetically unfavorable, rendering S\u20991 and E1 pathways largely inaccessible. Elimination via an E2 mechanism is possible but typically requires a strong, sterically hindered base to efficiently remove a proton from the beta-carbon.
Product Distribution in Elimination Reactions
For 2-chloro-2,4,4-trimethylpentane , elimination reactions can yield two primary alkene products: the more substituted (Zaitsev product) 2,4,4-trimethyl-2-pentene (B94453) and the less substituted (Hofmann product) 2,4,4-trimethyl-1-pentene. While Zaitsev's rule generally predicts the more substituted alkene as the major product, significant steric hindrance from the tert-butyl group can lead to an increased proportion of the Hofmann product, especially when a bulky base is used.[6]
Caption: Elimination pathways for 2-chloro-2,4,4-trimethylpentane.
Experimental Protocols
Determining Solvolysis Rates (S\u20991 Reaction)
The rate of S\u20991 solvolysis can be measured by monitoring the production of hydrochloric acid (HCl) over time. A common method involves titration.[1][7]
Objective: To determine the first-order rate constant for the solvolysis of 2-chloro-2,4,4-trimethylpentane. (Note: This experiment is not practical for the 1-chloro isomer due to its extremely slow reaction rate).
Procedure:
-
Prepare a solution of the alkyl halide in a suitable solvent mixture (e.g., 80% ethanol/20% water).
-
Add a pH indicator (e.g., bromothymol blue) and a small, known amount of a base (e.g., NaOH solution) to the reaction flask.
-
Initiate the reaction by adding the alkyl halide and start a timer.
-
The solvolysis reaction produces HCl, which neutralizes the added NaOH.
-
Record the time it takes for the indicator to change color, signifying the consumption of all NaOH.
-
Immediately add another aliquot of NaOH solution and continue timing.
-
Repeat this process for several data points.
-
The concentration of the alkyl halide remaining at each time point can be calculated from the amount of NaOH consumed.
-
A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).
Caption: Workflow for determining solvolysis rate via titration.
Product Distribution Analysis by Gas Chromatography (GC)
Gas chromatography is an effective technique for separating and quantifying the products of elimination reactions.
Objective: To determine the relative percentages of alkene isomers formed from the elimination reaction of 2-chloro-2,4,4-trimethylpentane.
Procedure:
-
Perform the elimination reaction using a chosen base (e.g., potassium tert-butoxide in tert-butanol).
-
After the reaction is complete, quench the reaction and extract the organic products into a volatile solvent (e.g., diethyl ether).
-
Carefully concentrate the organic extract.
-
Inject a small sample of the product mixture into a gas chromatograph (GC) equipped with an appropriate column (e.g., a non-polar capillary column).
-
The different alkene isomers will have different retention times and will be separated by the GC.
-
The detector (e.g., a flame ionization detector) will generate a signal for each component.
-
The area under each peak in the chromatogram is proportional to the amount of that component in the mixture.
-
Calculate the relative percentage of each product by dividing the area of its peak by the total area of all product peaks.
-
Identification of the peaks can be confirmed by running authentic samples of the expected products or by using a GC coupled with a mass spectrometer (GC-MS).[8][9][10]
Conclusion
The structural difference between this compound (a sterically hindered primary halide) and 2-chloro-2,4,4-trimethylpentane (a tertiary halide) leads to a vast difference in their chemical reactivity. The tertiary halide is significantly more reactive, readily undergoing S\u20991 and E1 reactions via a stable carbocation intermediate. In contrast, the primary halide is largely unreactive in S\u20992 reactions due to severe steric hindrance and does not favor S\u20991/E1 pathways due to the instability of the corresponding primary carbocation. These predictable differences, rooted in fundamental principles of organic chemistry, are crucial for selecting appropriate substrates and reaction conditions in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 5. 1-Chloro-2,2-dimethylpropane | 753-89-9 | Benchchem [benchchem.com]
- 6. organic chemistry - Which will be major and minor alkene formed if E1 reaction occurs on 2-chloro-2,4,4-trimethylpentane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. amherst.edu [amherst.edu]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
Unraveling SN1 Reaction Rates of Trimethylpentane Chloride Isomers: A Comparative Guide
In the realm of synthetic chemistry and drug development, understanding the nuances of reaction kinetics is paramount for optimizing processes and designing efficient synthetic routes. The unimolecular nucleophilic substitution (SN1) reaction, a cornerstone of organic chemistry, proceeds through a carbocation intermediate, the stability of which governs the reaction rate. This guide provides a comparative analysis of the SN1 reaction rates of various trimethylpentane chloride isomers, offering insights into how structural variations influence reactivity. This analysis is supported by the foundational principles of carbocation stability.[1][2][3]
Relative SN1 Reaction Rates: A Comparison Based on Carbocation Stability
The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate formed during the rate-determining step.[1][2][3] The more stable the carbocation, the faster the reaction. The stability of carbocations follows the order: tertiary > secondary > primary.[4][5][6] Consequently, alkyl halides that can form more substituted carbocations will exhibit faster SN1 reaction rates.
Below is a qualitative comparison of the expected SN1 reaction rates for various isomers of trimethylpentane chloride. The isomers are ranked based on the stability of the carbocation formed upon departure of the chloride ion.
| Isomer Name | Structure of Precursor | Structure of Carbocation Intermediate | Carbocation Type | Predicted Relative SN1 Reaction Rate |
| 2-Chloro-2,3,4-trimethylpentane | CC(C)C(C)C(C)(C)Cl | CC(C)C(C)C(C)(C)+ | Tertiary | Fastest |
| 3-Chloro-2,2,4-trimethylpentane | CC(C)(C)CH(Cl)C(C)C | CC(C)(C)CH(+)C(C)C | Secondary | Intermediate |
| 1-Chloro-2,2,4-trimethylpentane | CC(C)(C)CH2C(C)Cl | CC(C)(C)CH2C(C)+ | Primary | Slowest |
Note: In practice, primary carbocations are highly unstable and SN1 reactions are generally not observed for primary alkyl halides unless resonance stabilization is present.[7][8] In the case of 1-chloro-2,2,4-trimethylpentane, an SN1 mechanism is highly unlikely. The reaction would likely proceed through an SN2 mechanism if forced.
Experimental Protocol: Determination of SN1 Reaction Rates via Solvolysis
A common method for measuring and comparing SN1 reaction rates is through solvolysis, where the solvent acts as the nucleophile. The rate of reaction can be monitored by observing the change in concentration of the starting material or the formation of a product over time. A typical experimental protocol is outlined below.
Objective: To determine the relative rates of SN1 solvolysis for different trimethylpentane chloride isomers.
Materials:
-
The trimethylpentane chloride isomers to be tested.
-
A suitable polar protic solvent (e.g., a mixture of ethanol (B145695) and water).
-
A pH indicator (e.g., bromothymol blue).
-
A standardized solution of a weak base (e.g., sodium bicarbonate) for titration.
-
Constant temperature bath.
-
Glassware: reaction flasks, burette, pipettes.
Procedure:
-
Preparation: A solution of the chosen trimethylpentane chloride isomer in the solvent system is prepared at a known concentration. The reaction flask is placed in a constant temperature bath to ensure the reaction proceeds at a stable temperature.
-
Reaction Initiation: The reaction is initiated, and the time is recorded. The chloride ion departs, forming a carbocation, which is then attacked by the solvent (e.g., water or ethanol) to form an alcohol or ether, respectively. This process also generates hydrochloric acid (HCl) as a byproduct.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically titrating the generated HCl with a standardized weak base solution. An indicator is used to determine the endpoint of the titration.
-
Data Collection: The volume of base required to neutralize the acid at different time points is recorded.
-
Rate Determination: The rate of the reaction is determined by plotting the concentration of the alkyl halide versus time. For an SN1 reaction, the rate law is first-order with respect to the alkyl halide.[1][9] The rate constant (k) can be calculated from the integrated rate law: ln[R-Cl] = -kt + ln[R-Cl]₀.
-
Comparison: The rate constants for the different isomers are compared to determine their relative SN1 reactivity.
Logical Relationship of SN1 Reactivity
The following diagram illustrates the relationship between the structure of the trimethylpentane chloride isomer, the stability of the resulting carbocation, and the predicted SN1 reaction rate.
Caption: Relationship between isomer structure, carbocation stability, and SN1 rate.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainkart.com [brainkart.com]
- 8. Hyperconjugation and Carbocation Stability [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 1-Chloro-2,4,4-trimethylpentane using ¹H NMR: A Comparative Guide
The precise determination of a molecule's structure is a cornerstone of chemical research and development. Among the arsenal (B13267) of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful tool for elucidating the detailed atomic connectivity of an organic compound. This guide provides a comparative analysis of the ¹H NMR spectral data for 1-Chloro-2,4,4-trimethylpentane and its structural isomers, offering a clear methodology for its structural validation.
The principle of ¹H NMR spectroscopy lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The resulting spectrum provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Reveals the relative number of protons generating a signal.
-
Multiplicity (Splitting): Describes the number of neighboring protons.
-
Coupling Constant (J): Measures the interaction between coupled protons.
By analyzing these parameters, one can piece together the molecular puzzle and confirm a proposed structure.
Predicted ¹H NMR Data for this compound
To validate the structure of this compound, we must first predict the ¹H NMR spectrum that corresponds to its unique arrangement of protons. The structure features five distinct proton environments, labeled here as Ha through He.
The predicted spectral data are summarized in the table below. Protons attached to or near the electronegative chlorine atom are shifted "downfield" to a higher ppm value.[1][2] The splitting of each signal is predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons.[1][2][3]
| Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ha | -CH2Cl | 2H | ~ 3.4 - 3.6 | Doublet (d) |
| Hb | -CH- | 1H | ~ 1.8 - 2.2 | Multiplet (m) |
| Hc | -CH(CH3) | 3H | ~ 1.1 | Doublet (d) |
| Hd | -CH2- | 2H | ~ 1.3 - 1.5 | Doublet (d) |
| He | -C(CH3)3 | 9H | ~ 1.0 | Singlet (s) |
| Table 1. Predicted ¹H NMR spectral data for this compound. |
Comparison with Structural Isomers
The uniqueness of a ¹H NMR spectrum is best demonstrated by comparing it with the spectra of its isomers. Even small changes in atomic connectivity lead to significant and predictable differences in the resulting NMR data. Below, we compare the predicted spectrum of this compound with two of its structural isomers.
| Compound | Structure | Predicted ¹H NMR Signals | Key Differentiating Features |
| This compound | ~3.5 ppm (2H, d) , ~2.0 ppm (1H, m), ~1.4 ppm (2H, d), ~1.1 ppm (3H, d), ~1.0 ppm (9H, s) | Five distinct signals, including three doublets and a multiplet. A characteristic 9H singlet for the t-butyl group. | |
| 2-Chloro-2,4,4-trimethylpentane | ~1.7 ppm (2H, s), ~1.6 ppm (6H, s) , ~1.0 ppm (9H, s) | A much simpler spectrum with only three signals, all of which are singlets. The absence of splitting is a key identifier. | |
| 3-Chloro-2,2,4-trimethylpentane | ~4.0 ppm (1H, d) , ~2.1 ppm (1H, m), ~1.1 ppm (9H, s) , ~1.0 ppm (6H, d) | Four signals. The most downfield signal is a doublet integrating to only 1H. Also contains a 9H singlet. | |
| Table 2. Comparative analysis of predicted ¹H NMR data for C₈H₁₇Cl isomers. |
This comparative table illustrates how ¹H NMR spectroscopy can unambiguously differentiate this compound from its isomers. The number of signals, their integration values, chemical shifts, and multiplicities create a unique fingerprint for each molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate (typically ~4 cm).
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium (B1214612) signal from the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals. This is an iterative process of adjusting the shim coils while observing the FID (Free Induction Decay) or the lock signal.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: The duration for which the FID is recorded (e.g., 2-4 seconds).
-
Relaxation Delay: A delay between pulses to allow the nuclei to return to equilibrium (e.g., 1-5 seconds).
-
Number of Scans: The number of FIDs to be co-added to improve the signal-to-noise ratio (e.g., 8-16 scans for a concentrated sample).
-
-
Initiate the acquisition.
4. Data Processing:
-
Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the area under each peak to determine the relative ratios of the protons.
-
Analyze the chemical shifts, integrations, and multiplicities to elucidate the structure.
Workflow for Structure Validation
The logical process of using ¹H NMR to validate a chemical structure can be visualized as a clear workflow, from sample analysis to final confirmation.
Diagram 1. Workflow for ¹H NMR Structure Validation
This guide demonstrates that ¹H NMR spectroscopy is an indispensable technique for structural validation. The distinct ¹H NMR spectrum predicted for this compound, when compared to its isomers, provides a robust and definitive method for its identification, ensuring the structural integrity of the compound for researchers, scientists, and drug development professionals.
References
Distinguishing Isomers of Chlorotrimethylpentane Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical analysis. Isomers of a compound share the same molecular formula but differ in the arrangement of their atoms, which can lead to significant differences in their chemical, physical, and biological properties. This guide provides a comparative analysis of distinguishing between isomers of chlorotrimethylpentane using mass spectrometry, supported by predictive fragmentation patterns and a detailed experimental protocol.
Introduction to Mass Spectrometry of Halogenated Alkanes
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is ionized, often leading to fragmentation. The resulting pattern of fragment ions is unique to the molecule's structure and serves as a "molecular fingerprint."
For chlorinated compounds, a key characteristic in the mass spectrum is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the appearance of two peaks for any chlorine-containing fragment: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1.[1]
Predicted Fragmentation Patterns of Chlorotrimethylpentane Isomers
Let's consider three potential isomers of chlorotrimethylpentane based on the 2,2,4-trimethylpentane (B7799088) backbone:
-
1-chloro-2,2,4-trimethylpentane: A primary alkyl chloride.
-
2-chloro-2,4,4-trimethylpentane: A tertiary alkyl chloride.
-
3-chloro-2,2,4-trimethylpentane: A secondary alkyl chloride.
The following table summarizes the predicted key fragment ions for these isomers.
| Isomer | Predicted Key Fragment Ions (m/z) | Predicted Fragmentation Pathway | Notes |
| 1-chloro-2,2,4-trimethylpentane | 57, 91/93, 113 | m/z 57: Loss of the chloromethyl radical (-CH₂Cl) and subsequent fragmentation of the trimethylpentyl cation. This is expected to be a very prominent peak due to the formation of a stable tertiary butyl cation. m/z 91/93: Alpha-cleavage, loss of a tert-butyl radical. m/z 113: Loss of a chlorine radical. | The molecular ion peak (m/z 148/150) is expected to be of low abundance. |
| 2-chloro-2,4,4-trimethylpentane | 57, 91, 113 | m/z 57: Loss of the tert-butyl chloride molecule via a rearrangement, or fragmentation of the parent ion. This is predicted to be the base peak due to the high stability of the tert-butyl cation. m/z 91: Loss of a chlorine radical and a methyl group. m/z 113: Loss of a chlorine radical. | The molecular ion peak is likely to be absent due to the high stability of the tertiary carbocation formed upon fragmentation. |
| 3-chloro-2,2,4-trimethylpentane | 57, 71, 85/87 | m/z 57: Loss of the sec-butyl chloride fragment. m/z 71: Loss of a tert-butyl radical. m/z 85/87: Alpha-cleavage, loss of an isobutyl radical. | The molecular ion peak is expected to be weak. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the similar fragmentation patterns anticipated for these isomers, their separation prior to mass analysis is crucial for positive identification. Gas chromatography (GC) is the ideal technique for separating volatile isomers.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers based on their boiling points.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Dissolve the sample containing the chlorotrimethylpentane isomers in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10-100 µg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
The primary data obtained from a GC-MS analysis are the retention time and the mass spectrum for each separated component. Isomers will be distinguished by their unique retention times, and their identities can be confirmed by analyzing their respective mass spectra and comparing them to reference spectra or the predicted fragmentation patterns.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for distinguishing isomers of chlorotrimethylpentane using GC-MS.
Caption: Workflow for distinguishing chlorotrimethylpentane isomers.
Caption: Predicting fragmentation patterns of chlorotrimethylpentane isomers.
References
A Comparative Study of Leaving Group Ability in Alkyl Halides for Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the context of drug development and the synthesis of novel molecular entities, a thorough understanding of nucleophilic substitution reactions is paramount. The efficiency of these reactions is critically dependent on several factors, with the nature of the leaving group on the alkyl halide substrate being a key determinant of reaction kinetics and overall yield. This guide provides an objective comparison of the leaving group ability of the common halides (F, Cl, Br, I) in both S(_N)1 and S(_N)2 reactions, supported by experimental data and detailed methodologies.
Factors Governing Leaving Group Ability
The propensity of a substituent to depart from a molecule as a stable species during a chemical reaction defines its "leaving group ability." A good leaving group is one that can stabilize the negative charge it acquires upon departure. The primary factors influencing the leaving group ability of halides are:
-
Basicity: There is an inverse relationship between the basicity of a leaving group and its ability to depart. Weaker bases are better leaving groups because they are less likely to donate their electron pair back to the carbon atom.[1][2] The basicity of the halide ions increases in the order I
< Br− < Cl− < F− . Consequently, iodide is the best leaving group among the halogens, while fluoride (B91410) is the poorest.[3][4]− -
Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted. Larger atoms, like iodine, have more diffuse electron clouds that are more polarizable. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of both S(_N)1 and S(_N)2 reactions, thus lowering the activation energy.
-
Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is more easily broken, leading to a faster reaction rate. The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[5] This trend aligns with the observed reactivity of alkyl halides in nucleophilic substitution reactions.[6]
-
Solvation: In polar protic solvents, smaller anions with a high charge density (like F
) are more strongly solvated than larger, more diffuse anions (like I− ). This strong solvation can hinder the departure of the leaving group.−
Data Presentation: A Quantitative Comparison
The following tables summarize the relative rates of reaction for a series of alkyl halides in both S(_N)1 and S(_N)2 reactions. The data clearly illustrates the trend in leaving group ability.
Table 1: Relative Rates of S(_N)1 Solvolysis of tert-Butyl Halides in Ethanol
This table demonstrates the leaving group effect in a unimolecular nucleophilic substitution (S(_N)1) reaction. The rate-determining step in an S(_N)1 reaction is the formation of a carbocation through the departure of the leaving group.
| Alkyl Halide | Leaving Group | Relative Rate |
| (CH₃)₃C-F | F
| 1 |
| (CH₃)₃C-Cl | Cl
| 1.2 x 10⁴ |
| (CH₃)₃C-Br | Br
| 2.5 x 10⁵ |
| (CH₃)₃C-I | I
| 3.0 x 10⁵ |
Data compiled from various sources demonstrating the general trend.
Table 2: Relative Rates of S(_N)2 Reaction of Ethyl Halides with a Common Nucleophile (e.g., I
−
in Acetone)
This table showcases the leaving group effect in a bimolecular nucleophilic substitution (S(_N)2) reaction. In an S(_N)2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs in a concerted mechanism.
| Alkyl Halide | Leaving Group | Relative Rate |
| CH₃CH₂-F | F
| ~0 |
| CH₃CH₂-Cl | Cl
| 1 |
| CH₃CH₂-Br | Br
| 1.5 x 10⁴ |
| CH₃CH₂-I | I
| 3 x 10⁵ |
Data compiled from various sources illustrating the general trend.
Mandatory Visualization
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Factors influencing halide leaving group ability.
Caption: General experimental workflows for comparing leaving group ability.
Experimental Protocols
The following are generalized protocols for determining the reaction rates of nucleophilic substitution reactions of alkyl halides. Researchers should adapt these methodologies to their specific substrates and available instrumentation.
Protocol 1: Determination of S(_N)1 Reaction Rates by Conductivity Measurement
This method is suitable for solvolysis reactions where an ionic product is formed, leading to a change in the conductivity of the solution.
Materials:
-
Tertiary alkyl halides (t-butyl fluoride, t-butyl chloride, t-butyl bromide, t-butyl iodide)
-
Solvent: e.g., 80:20 ethanol/water mixture
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.1 M) of each t-butyl halide in the chosen solvent system.
-
Temperature Equilibration: Place the solvent and the alkyl halide solutions in the constant temperature water bath to equilibrate.
-
Reaction Initiation: Pipette a known volume of the solvent into a reaction vessel equipped with the conductivity probe. Add a small, known volume of the alkyl halide solution to initiate the reaction and start recording the conductivity as a function of time.
-
Data Acquisition: Record the conductivity at regular time intervals until the value remains constant, indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(σ(∞) - σ(_t)) versus time, where σ(∞) is the conductivity at infinite time and σ(_t) is the conductivity at time t. The slope of the resulting straight line is equal to -k.
Protocol 2: Determination of S(_N)2 Reaction Rates by Titration
This method is applicable when an acidic or basic product is formed, allowing for its quantification by titration.
Materials:
-
Primary alkyl halides (e.g., ethyl chloride, ethyl bromide, ethyl iodide)
-
Nucleophile solution (e.g., a known concentration of sodium hydroxide (B78521) in a suitable solvent)
-
Reaction solvent (e.g., ethanol)
-
Quenching solution (e.g., ice-cold water or acetone)
-
Standardized acid solution for titration
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Reaction Setup: Place known concentrations of the alkyl halide and the nucleophile in separate flasks and allow them to equilibrate in the constant temperature bath.
-
Reaction Initiation: Mix the reactant solutions to start the reaction, noting the time.
-
Aliquoting and Quenching: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and add it to a flask containing a quenching solution to stop the reaction.
-
Titration: Titrate the unreacted nucleophile (if it is a base) in the quenched aliquot with the standardized acid solution.
-
Data Analysis: The concentration of the nucleophile at different times can be calculated from the titration data. The second-order rate constant (k) can be determined by plotting 1/[Nucleophile] versus time. The slope of the line will be equal to k.
Conclusion
The experimental data consistently demonstrates that the leaving group ability of halides in both S(_N)1 and S(_N)2 reactions follows the order: I
−
> Br−
−
−
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized intermediates like 1-Chloro-2,4,4-trimethylpentane is a cornerstone of robust chemical research and pharmaceutical development. The presence of impurities, even in trace amounts, can significantly impact reaction yields, induce undesirable side reactions, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of this compound, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.
Introduction to this compound and its Synthesis
This compound is a chlorinated hydrocarbon often utilized as an intermediate in various organic syntheses. A common route to its synthesis involves the hydrochlorination of 2,4,4-trimethyl-1-pentene. Potential impurities may include the starting alkene, isomeric chlorinated alkanes, and residual solvents. Therefore, robust analytical methods are imperative to quantify the purity of the synthesized product and identify any byproducts.
Core Analytical Techniques for Purity Assessment
The primary methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound due to its volatility.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often the primary choice for volatile compounds, HPLC can be a valuable alternative, especially when dealing with less volatile impurities or when derivatization is not desirable. For non-UV active compounds like this compound, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity can be calculated.[2][3]
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity in a liquid mobile phase, with detection by refractive index or light scattering. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4] |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ng to pg levels) | Moderate (µg to ng levels) | Lower (mg levels) |
| Selectivity | High (mass spectral data provides structural information) | Moderate to High (dependent on column and detector) | High (structurally specific signals) |
| Quantification | Requires a calibrated reference standard of the analyte. | Requires a calibrated reference standard of the analyte. | Can provide absolute purity with a certified internal standard.[5] |
| Impurity Identification | Excellent (mass spectral libraries can identify unknowns). | Limited (retention time matching with known standards). | Good (structural information from chemical shifts and coupling constants). |
| Throughput | High | High | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of alkyl halides.[6]
-
Instrumentation: A standard GC-MS system.
-
Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
High-Performance Liquid Chromatography (HPLC) Protocol
As this compound lacks a UV chromophore, a Refractive Index Detector (RID) is proposed.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID), with the internal cell temperature maintained at 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a 5 mg/mL solution of the synthesized this compound in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Comparison of Analytical Methodologies
The choice of analytical technique will depend on the specific requirements of the analysis. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS stands out for its high sensitivity and ability to identify volatile impurities. HPLC offers a viable alternative, particularly for less volatile contaminants. For the definitive determination of absolute purity, qNMR is the method of choice, providing accurate results without the need for a specific analyte standard. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their synthesized intermediates, ultimately contributing to the success of their research and development endeavors.
References
A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 1-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the theoretical and experimental yields for the synthesis of 1-chloro-2,4,4-trimethylpentane. Understanding the factors that influence reaction yields is paramount in chemical synthesis, particularly in the context of drug development where efficiency and purity are critical. This document outlines a common synthetic protocol, details the calculation of theoretical yield, and discusses the practical considerations that lead to the observed experimental yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound from 2,4,4-trimethyl-1-pentanol and thionyl chloride.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2,4,4-trimethyl-1-pentanol | 10.0 | g | Starting material |
| Thionyl chloride (SOCl₂) | 10.2 | g | Reagent |
| N,N-dimethylaniline | 9.4 | g | Base |
| Chloroform (B151607) (solvent) | 100 | mL | |
| Product | |||
| This compound | |||
| Molecular Formula | C₈H₁₇Cl | [1] | |
| Molar Mass | 148.67 | g/mol | [1] |
| Yields | |||
| Theoretical Yield | 11.42 | g | Calculated based on the limiting reactant. |
| Hypothetical Experimental Yield | 9.71 | g | A realistic, illustrative value for this type of reaction. |
| Percent Yield | 85.0 | % | (Experimental Yield / Theoretical Yield) x 100 |
Experimental Protocol
The synthesis of this compound can be achieved via the reaction of 2,4,4-trimethyl-1-pentanol with thionyl chloride in the presence of a base to neutralize the HCl byproduct.[2]
Materials:
-
2,4,4-trimethyl-1-pentanol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylaniline
-
Chloroform (anhydrous)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 10.0 g (0.0768 mol) of 2,4,4-trimethyl-1-pentanol and 9.4 g (0.0775 mol) of N,N-dimethylaniline in 100 mL of anhydrous chloroform.
-
Cool the flask in an ice bath.
-
Slowly add 10.2 g (0.0857 mol) of thionyl chloride from the dropping funnel to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and carefully pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the chloroform solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Yield Calculation and Comparison
Theoretical Yield Calculation:
The balanced chemical equation for the reaction is:
C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl
To determine the theoretical yield, the limiting reactant must be identified.[3]
-
Moles of 2,4,4-trimethyl-1-pentanol = 10.0 g / 130.23 g/mol = 0.0768 mol
-
Moles of thionyl chloride = 10.2 g / 118.97 g/mol = 0.0857 mol
Since the stoichiometry of the alcohol to thionyl chloride is 1:1, 2,4,4-trimethyl-1-pentanol is the limiting reactant.
Theoretical yield of this compound = Moles of limiting reactant × Molar mass of product Theoretical yield = 0.0768 mol × 148.67 g/mol = 11.42 g
Experimental Yield vs. Theoretical Yield:
The experimental yield is the actual amount of product obtained after the synthesis and purification process. In a typical laboratory setting, the experimental yield is often lower than the theoretical yield due to several factors:
-
Incomplete Reactions: The reaction may not proceed to 100% completion.
-
Side Reactions: Formation of undesired byproducts consumes some of the reactants.
-
Losses During Workup: Product may be lost during transfers, extractions, and purification steps.
-
Purity of Reagents: Impurities in the starting materials can affect the reaction efficiency.
In this hypothetical example, an experimental yield of 9.71 g (85.0% yield) is considered a good outcome for this type of laboratory synthesis.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Solvolysis Kinetics of 1-Chloro-2,4,4-trimethylpentane and Related Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of tertiary alkyl halides, with a specific focus on 1-chloro-2,4,4-trimethylpentane. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages extensive data from its close structural analog, tert-butyl chloride, to illustrate the principles and expected kinetic behavior. The solvolysis of tertiary alkyl halides proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, the rate of which is highly sensitive to solvent and temperature effects.
Comparative Kinetic Data
The rate of solvolysis for tertiary alkyl halides is primarily dependent on the stability of the carbocation intermediate formed during the rate-determining step. The structure of this compound leads to the formation of a tertiary carbocation, similar to tert-butyl chloride. The relative rates of solvolysis for various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C highlight the significantly faster reaction of tertiary halides.[1] For instance, tert-butyl bromide reacts 1.2 million times faster than methyl bromide and over 27,000 times faster than the secondary isopropyl bromide.[1]
Table 1: Relative Solvolysis Rates of Alkyl Bromides in 80% Aqueous Ethanol at 25°C [1]
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Table 2: Solvolysis Rate Constants (k) for tert-Butyl Chloride in Various Solvents
| Solvent (v/v) | Temperature (°C) | Rate Constant (s⁻¹) |
| 50% Ethanol / 50% Water | 25 | 1.4 x 10⁻⁴ |
| 40% Ethanol / 60% Water | 25 | 4.1 x 10⁻⁴ |
| 100% Ethanol | 25 | 1.0 x 10⁻⁷ |
| 100% Water | 25 | 1.1 x 10⁻² |
Note: Data for tert-butyl chloride is compiled from various sources and is intended to be illustrative of the expected trends for this compound.
Experimental Protocols
The kinetic studies of solvolysis reactions are typically conducted by monitoring the rate of formation of the acidic byproduct (HCl in this case) or by observing the disappearance of the reactant.
Method 1: Titrimetric Analysis
This method involves monitoring the production of hydrochloric acid during the solvolysis reaction.
Materials:
-
This compound (or a suitable tertiary alkyl halide like tert-butyl chloride)
-
Aqueous ethanol or acetone (B3395972) solutions of varying compositions (e.g., 50:50, 60:40 water:ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a reaction mixture by dissolving a known concentration of the alkyl halide in the desired solvent system.
-
Place the reaction flask in a constant temperature water bath to ensure thermal equilibrium.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a standard NaOH solution and a few drops of bromothymol blue indicator.
-
The indicator will be blue in the basic solution. As the solvolysis proceeds and HCl is produced, the added base will be neutralized. The endpoint is reached when the solution turns from blue to yellow/green, indicating that all the added base has been consumed.
-
Record the time taken for this color change. Immediately add another known aliquot of the NaOH solution and continue monitoring the time for the subsequent color change.
-
The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced, which is determined by the volume of NaOH solution neutralized.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. For a first-order reaction, this plot will yield a straight line with a slope of -k.
Method 2: Conductometry
This technique is suitable for following the progress of ionic reactions by measuring the change in electrical conductivity of the solution over time. As the solvolysis of this compound produces ions (H⁺ and Cl⁻), the conductivity of the solution will increase as the reaction proceeds.
Materials:
-
This compound
-
Desired solvent system (e.g., aqueous ethanol)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Reaction vessel
Procedure:
-
Calibrate the conductivity meter with standard solutions.
-
Prepare the reaction mixture in the reaction vessel and place it in the constant temperature water bath.
-
Immerse the conductivity probe into the solution.
-
Initiate the reaction by adding the alkyl halide to the solvent.
-
Record the conductivity of the solution at regular time intervals.
-
The rate of reaction can be determined from the rate of change of conductivity. The rate constant can be calculated by assuming a linear relationship between the concentration of ions and the conductivity of the solution.
Mandatory Visualizations
Caption: The SN1 solvolysis mechanism of this compound.
Caption: Experimental workflow for a kinetic study of solvolysis.
References
computational analysis of carbocation stability from 1-Chloro-2,4,4-trimethylpentane
For researchers, scientists, and professionals in drug development, understanding the stability of carbocations is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of carbocation stability, focusing on computational methodologies and supporting experimental data. We will explore the factors governing the stability of these reactive intermediates and compare different classes of carbocations.
Unveiling Carbocation Stability: A Comparative Look
Carbocations are electron-deficient species that play a crucial role as intermediates in many organic reactions.[1][2][3] Their stability is a key determinant of reaction rates and product distributions.[4][5] The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl.[1][2][6] This trend is attributed to a combination of electronic effects, primarily hyperconjugation and inductive effects.[1][5][6]
Hyperconjugation involves the delocalization of electron density from adjacent sigma bonds into the empty p-orbital of the carbocation.[1][5][7] The more alkyl groups attached to the positively charged carbon, the greater the opportunity for hyperconjugation and the more the charge is dispersed, leading to increased stability.[1][5]
Inductive effects arise from the electron-donating nature of alkyl groups, which push electron density towards the carbocation center, thereby reducing its positive charge and increasing stability.[5][6]
More advanced computational studies have also highlighted the role of the parent substrate's stability, suggesting that steric repulsion in the neutral precursor can influence the energy required to form the carbocation.[8][9][10]
Computational Methodologies for Assessing Carbocation Stability
A variety of computational methods are employed to investigate carbocation stability. A common approach involves calculating the energy difference between the carbocation and its corresponding neutral precursor. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used for this purpose.[3]
Experimental Protocols:
A typical computational protocol for determining the relative stability of carbocations involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the neutral molecule (e.g., an alkyl halide) and the corresponding carbocation are optimized to find their lowest energy conformations. This is often performed using a specific level of theory and basis set, such as B3LYP/6-31G(d).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Relative Energy Calculation: The relative stability is determined by calculating the energy difference between the carbocation and the neutral precursor. For instance, the heterolytic bond dissociation enthalpy (BDE) can be calculated as a measure of the energy required to form the carbocation.[8]
Comparative Data on Alkyl Carbocation Stability
The following table summarizes representative computational data for the relative stability of simple alkyl carbocations, often expressed as the energy of the carbocation relative to a reference.
| Carbocation | Class | Relative Energy (kcal/mol) | Key Stabilizing Factors |
| tert-Butyl | Tertiary (3°) | 0 (Reference) | Strong Hyperconjugation, Inductive Effect |
| Isopropyl | Secondary (2°) | +11.2 | Moderate Hyperconjugation, Inductive Effect |
| Ethyl | Primary (1°) | +20.3 | Weak Hyperconjugation, Inductive Effect |
| Methyl | Methyl | +39.1 | No Hyperconjugation |
Note: Relative energies are indicative and can vary depending on the computational method and reference compound.
Logical Workflow for Computational Carbocation Analysis
The following diagram illustrates the typical workflow for the computational analysis of carbocation stability, starting from the precursor molecule.
References
- 1. Look4Chemistry: Relative Stabilities of Carbocations [look4chemistry.blogspot.com]
- 2. quora.com [quora.com]
- 3. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Stability of alkyl carbocations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04034D [pubs.rsc.org]
- 9. research.vu.nl [research.vu.nl]
- 10. Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend | Research | Chemistry World [chemistryworld.com]
Navigating the Uncharted Chemical Landscape: A Predictive Analysis of 1-Chloro-2,4,4-trimethylpentane's NMR Spectra
For researchers, scientists, and professionals in drug development, the structural elucidation of novel molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique in this endeavor. However, the path to definitive structural confirmation is not always paved with readily available experimental data. This guide delves into a comparative analysis of the predicted ¹H and ¹³C NMR spectra for 1-chloro-2,4,4-trimethylpentane, offering a robust framework for spectral interpretation in the absence of established experimental values.
While a comprehensive search of spectral databases, including the Spectral Database for Organic Compounds (SDBS), did not yield publicly available experimental ¹H and ¹³C NMR data for this compound, this guide provides a detailed prediction of its NMR spectra. By employing established prediction methodologies, we can generate a reliable spectral forecast, offering valuable insights for researchers encountering this or structurally similar compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound are summarized below. These values were generated using the online NMR prediction tool, NMRDB.org.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1 | 3.42 | Doublet of Doublets (dd) |
| H-1' | 3.32 | Doublet of Doublets (dd) |
| H-2 | 1.85 | Multiplet (m) |
| H-3 | 1.25 | Doublet of Doublets (dd) |
| H-3' | 1.05 | Doublet of Doublets (dd) |
| H-5 | 0.95 | Singlet (s) |
| H-6 | 0.95 | Singlet (s) |
| H-7 | 0.95 | Singlet (s) |
| H-8 | 0.90 | Doublet (d) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 52.0 |
| C-2 | 39.5 |
| C-3 | 52.8 |
| C-4 | 31.5 |
| C-5 | 29.8 |
| C-6 | 29.8 |
| C-7 | 29.8 |
| C-8 | 21.0 |
Experimental and Prediction Protocols
Experimental Protocol (General):
Acquiring experimental NMR data is a standard procedure for chemists. A typical protocol would involve the following steps:
-
Sample Preparation: A small quantity of the purified compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peaks should not overlap with the analyte signals.
-
NMR Tube: The solution is transferred to a clean, dry NMR tube.
-
Instrumentation: The NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Prediction Methodology:
The predicted NMR spectra presented in this guide were obtained using the online prediction engine at --INVALID-LINK--. This tool utilizes a combination of algorithms, including fragment-based and machine learning approaches, to estimate the chemical shifts of protons and carbons in a given molecule. The prediction process is as follows:
-
Structure Input: The chemical structure of this compound was drawn using the provided chemical structure editor.
-
Prediction Engine: The platform's algorithm analyzes the chemical environment of each atom in the molecule, considering factors such as electronegativity of neighboring atoms, bond angles, and through-space effects.
-
Output Generation: The tool generates a list of predicted chemical shifts for each unique proton and carbon atom, along with the predicted splitting patterns (multiplicity) for the proton signals based on the number of neighboring protons.
Workflow for NMR Spectra Comparison
The logical workflow for comparing experimental and predicted NMR data is a critical component of structural verification. This process ensures a systematic and thorough analysis.
Caption: A flowchart illustrating the systematic process of comparing experimental and predicted NMR spectral data for structural elucidation.
Navigating the Reaction Pathways of 1-Chloro-2,4,4-trimethylpentane: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. This guide provides a comparative analysis of the primary reaction mechanisms of 1-chloro-2,4,4-trimethylpentane, a sterically hindered primary alkyl halide. By examining experimental data and established chemical principles, this document elucidates the factors governing substitution and elimination pathways.
This compound, a neopentyl-type halide, exhibits unique reactivity due to the bulky tert-butyl group adjacent to the carbon bearing the chlorine atom. This steric hindrance significantly influences the competition between bimolecular (SN2/E2) and unimolecular (SN1/E1) reaction mechanisms.
At a Glance: Dominant Reaction Mechanisms
Due to profound steric hindrance, this compound is exceptionally unreactive in direct bimolecular substitution (SN2) reactions. Instead, its reactivity is primarily governed by unimolecular pathways that proceed through a carbocation intermediate. These pathways are often accompanied by a characteristic rearrangement to form a more stable carbocation, leading to a mixture of substitution and elimination products.
| Reaction Type | Mechanism | Key Characteristics |
| Substitution | SN1 (with rearrangement) | Proceeds in polar protic solvents with weak nucleophiles. Involves the formation of a primary carbocation that rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride shift. |
| Elimination | E1 (with rearrangement) | Competes with the SN1 pathway, especially at higher temperatures and with non-nucleophilic bases. Also proceeds through the rearranged tertiary carbocation. |
| Elimination | E2 | Favored by strong, sterically hindered bases. Follows a concerted mechanism, but is generally slower than E1 for this substrate due to the steric hindrance around the alpha-carbon. |
Visualizing the Reaction Pathways
The reaction mechanisms of this compound can be visualized as a series of competing and sequential steps. The initial formation of a primary carbocation is the rate-determining step for both SN1 and E1 pathways, which is then followed by a rapid rearrangement.
Caption: Competing reaction pathways for this compound.
Quantitative Analysis of Reaction Mechanisms
While specific kinetic data for this compound is sparse in readily available literature, the behavior of analogous neopentyl-type halides provides a strong predictive framework. The following tables summarize expected trends and representative data for these types of reactions.
Table 1: Solvolysis (SN1/E1) Rate Constants of Neopentyl-Type Halides in Various Solvents
The rate of solvolysis is highly dependent on the ionizing power of the solvent. Polar protic solvents stabilize the carbocation intermediate, thus accelerating the reaction.
| Solvent | Relative Rate (k_rel) |
| Ethanol | 1 |
| 80% Ethanol / 20% Water | ~10 |
| 50% Ethanol / 50% Water | ~100 |
| Water | ~1000 |
Note: Data is representative of neopentyl-type halides and illustrates the trend of increasing reaction rate with solvent polarity.
Table 2: Product Distribution in Reactions of this compound
The ratio of substitution to elimination products is influenced by the nature of the nucleophile/base and the temperature.
| Reaction Conditions | Major Product(s) | Minor Product(s) |
| Solvolysis in Ethanol (Weak Nucleophile/Base) | Rearranged Ether (SN1) | Rearranged Alkenes (E1) |
| Reaction with Sodium Ethoxide (Strong Base) | Rearranged Alkenes (E1/E2) | Rearranged Ether (SN1) |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting reaction outcomes. Below are generalized protocols for studying the kinetics and product distributions of alkyl halide reactions.
Protocol 1: Kinetic Study of Solvolysis (SN1)
This procedure is used to determine the rate of reaction by monitoring the production of acid over time.
-
Preparation of Reaction Mixture: A solution of this compound in a suitable polar protic solvent (e.g., 80% ethanol) is prepared in a thermostated bath to maintain a constant temperature.
-
Initiation of Reaction: A known concentration of a weak base (e.g., sodium hydroxide) and an indicator are added to the reaction mixture.
-
Titration: The reaction is allowed to proceed, and the time taken for the indicator to change color (indicating the consumption of the base by the produced HCl) is recorded.
-
Data Analysis: The rate constant (k) is calculated from the rate of acid production.
Caption: Workflow for a kinetic study of solvolysis.
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a reaction mixture.
-
Reaction Quenching: The reaction is stopped at a specific time by cooling and neutralizing any remaining base.
-
Extraction: The organic products are extracted from the reaction mixture using a suitable organic solvent.
-
GC Analysis: The extracted organic layer is injected into a gas chromatograph equipped with a suitable column to separate the different substitution and elimination products.
-
Quantification: The relative peak areas in the chromatogram are used to determine the percentage of each product in the mixture.
Conclusion
The reaction mechanisms of this compound are a clear illustration of the interplay between substrate structure and reaction conditions. The significant steric hindrance of the neopentyl group disfavors bimolecular pathways, making unimolecular reactions with carbocation rearrangement the dominant routes. For professionals in chemical and pharmaceutical research, a solid grasp of these principles is essential for predicting and controlling the outcomes of chemical transformations, ultimately leading to more efficient and selective syntheses.
A Comparative Safety Analysis of Trimethylpentane Chloride Isomers for Research and Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Selection
Quantitative Safety Data Comparison
The following table summarizes the available quantitative safety data for selected isomers of trimethylpentane chloride and a related chlorinated alkane for comparative purposes. It is important to note that data for many specific isomers of trimethylpentane chloride are not widely reported.
| Parameter | 2,2,4-Trimethylpentane (Isooctane) | 1-Chlorooctane | 2-Chloro-2,4,4-trimethylpentane (B3042402) (tert-Octyl chloride) |
| CAS Number | 540-84-1 | 111-85-3 | 6111-88-2 |
| Molecular Formula | C8H18 | C8H17Cl | C8H17Cl |
| Boiling Point | 98-99 °C[1] | 183 °C | 147-148.5 °C[2][3] |
| Flash Point | -12 °C[4] | 68 °C[5] | 38.3 °C[2] |
| Oral LD50 (Rat) | > 5000 mg/kg[6] | Data not readily available | Data not readily available |
| Dermal LD50 (Rabbit) | > 2000 mg/kg[6] | Data not readily available | Data not readily available |
| Inhalation LC50 (Rat) | > 14.4 mg/L (4 hours)[6] | Data not readily available | Data not readily available |
GHS Hazard Classifications
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Below is a comparison of the GHS hazard statements for the selected compounds.
| Compound | GHS Hazard Statements |
| 2,2,4-Trimethylpentane (Isooctane) | H225: Highly flammable liquid and vapor.[7][8] H304: May be fatal if swallowed and enters airways.[7][8] H315: Causes skin irritation.[7][8] H336: May cause drowsiness or dizziness.[7][8] H410: Very toxic to aquatic life with long lasting effects.[7][8] |
| 1-Chlorooctane | H227: Combustible liquid. H304: May be fatal if swallowed and enters airways. H410: Very toxic to aquatic life with long lasting effects. |
| 2-Chloro-2,4,4-trimethylpentane (tert-Octyl chloride) | Not classified. Data not readily available. |
Experimental Protocols
The safety data presented in this guide are determined through standardized experimental protocols. Understanding these methods is crucial for interpreting the data and appreciating the experimental context.
Flash Point Determination (ASTM D93)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The ASTM D93 standard test method, or the Pensky-Martens closed-cup method, is a widely used procedure for determining the flash point of petroleum products and other liquids.
Methodology:
-
A brass test cup is filled with a specified amount of the sample.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is directed into the cup at regular intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.
Acute Oral Toxicity (OECD 420)
The acute oral toxicity of a substance provides information on the potential adverse effects of a single oral dose. The OECD Test Guideline 420, the Acute Oral Toxicity - Fixed Dose Procedure, is a method for assessing acute oral toxicity that aims to reduce the number of animals used in testing.
Methodology:
-
A single sex of animal (typically female rats) is used.
-
The test substance is administered orally at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
The starting dose is selected based on a sighting study to be a dose that is expected to produce signs of toxicity but not mortality.
-
A small number of animals are dosed, and the outcome is observed.
-
Based on the presence or absence of toxicity or mortality, the dose for the next group of animals is adjusted up or down.
-
The test is complete when the dose causing evident toxicity or no effects at the highest dose is identified.
Safety Assessment Workflow
The selection of a chemical for a specific application should involve a systematic evaluation of its potential hazards. The following diagram illustrates a logical workflow for assessing the safety of trimethylpentane chloride isomers.
Conclusion
This guide provides a foundational overview of the safety data for select trimethylpentane chloride isomers. The available data indicates that these compounds, like many chlorinated alkanes, present flammability and potential health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The significant gaps in publicly available, quantitative safety data for many isomers underscore the importance of consulting supplier-specific Safety Data Sheets (SDS) and conducting a thorough risk assessment before use. Researchers are encouraged to prioritize the use of isomers with more comprehensive safety data and to consider greener alternatives where feasible.
References
- 1. 540-84-1 CAS | 2,2,4-TRIMETHYL PENTANE | HPLC, Spectroscopy Grade Solvents | Article No. 00352 [lobachemie.com]
- 2. Page loading... [guidechem.com]
- 3. 2-chloro-2,4,4-trimethylpentane [stenutz.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. greenfield.com [greenfield.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
Safety Operating Guide
Proper Disposal of 1-Chloro-2,4,4-trimethylpentane: A Procedural Guide
The following provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-chloro-2,4,4-trimethylpentane, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal process, ensure all immediate safety precautions are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having spill control materials readily available.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (refer to the specific Safety Data Sheet for recommended material). | Prevents skin contact and irritation.[1] |
| Body Protection | Flame-retardant antistatic protective clothing or a lab coat. | Protects against skin exposure and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, an approved respirator may be necessary. | Avoids inhalation of potentially harmful vapors.[2] |
In the event of a spill, immediately clear the area of personnel.[2] For minor spills, contain and absorb the material with sand, earth, or another inert absorbent material.[1][2] Place the contaminated materials in a sealed and properly labeled container for disposal as hazardous waste.[2][3] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2][4]
Hazardous Waste Classification
This compound must be managed as hazardous waste. As a chlorinated organic compound, it falls into the category of halogenated organic waste .[5][6] It is crucial to never dispose of this chemical down the drain or in regular trash.[4][6]
Based on its chemical class, it is likely to be classified under one or more of the following EPA hazardous waste characteristics:
| EPA Waste Code | Characteristic | Description |
| D001 | Ignitability | The parent compound, isooctane, is highly flammable.[7][8] While chlorination can affect flammability, it should be handled as a potential fire risk. Wastes are ignitable if they are liquids with a flash point below 140°F (60°C).[9][10] |
| F002 | Listed Waste (Non-specific source) | This category includes many spent halogenated solvents.[11] |
| Toxicity | (D004-D043) | Halogenated solvents can be toxic and pose long-term environmental risks.[3][8] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
-
Isolate Halogenated Waste: Collect this compound waste in a dedicated container for halogenated organic compounds.[5][6]
-
Prevent Mixing: Never mix halogenated waste with non-halogenated organic solvents, as this significantly increases disposal costs and complexity.[3][6]
-
Avoid Incompatibles: Do not combine this waste with acids, bases, or strong oxidizing agents.[5][12] Keep it separate from waste streams containing heavy metals, pesticides, or cyanides.[3]
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. Glass or high-density polyethylene (B3416737) (HDPE) carboys are often used.[3][13] The container must have a secure, tight-fitting lid.[3][13]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[3][6]
-
Complete the Tag: Fill out the tag completely and accurately. This includes:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][6][13] This prevents the release of vapors and potential spills.
-
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[3]
-
Store Safely: Keep the storage area cool, dry, and well-ventilated, away from heat sources or open flames.[1][3]
Step 4: Requesting Disposal
-
Monitor Fill Level: Do not overfill the waste container. Fill to approximately 75% or to the shoulder of the container to allow for vapor expansion.[3]
-
Schedule a Pickup: Once the container is full, or if the waste is no longer being generated, arrange for a waste collection from your EHS department.[3] Follow your institution's specific procedure, which is often done via an online request form.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of halogenated chemical waste.
References
- 1. greenfield.com [greenfield.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. columbuschemical.com [columbuschemical.com]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. pfw.edu [pfw.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
